2-(4-Methoxyphenyl)-2-phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILURMTCOXPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396011 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21749-83-7 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid, also known by its synonym α-(4-Methoxyphenyl)phenylacetic acid, is a carboxylic acid derivative with a molecular structure that lends itself to a variety of applications in scientific research and development.[1][2] With a CAS Number of 21749-83-7, this compound is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] Its utility also extends to the field of material science, where it is explored for the creation of new materials with specific thermal and mechanical properties.[1][2] The presence of both a methoxyphenyl and a phenyl group attached to the α-carbon of the acetic acid moiety provides a unique steric and electronic environment, influencing its reactivity and potential for forming complex molecular architectures. This guide offers a detailed examination of its known physicochemical properties, outlines protocols for the determination of uncharacterized properties, and provides insights into its handling and potential applications.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in different environments and are critical for aspects such as reaction kinetics, formulation development, and biological activity.
Available Data for this compound
The following table summarizes the currently available physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 21749-83-7 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | Off-white powder | [1][2] |
| Melting Point | 104-108°C | [3] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Comparative Data for the Related Analogue: 2-(4-Methoxyphenyl)acetic acid
To provide a contextual reference for researchers, the following table presents the well-characterized physicochemical properties of the structurally related compound, 2-(4-Methoxyphenyl)acetic acid (CAS: 104-01-8). It is crucial to emphasize that this compound lacks the second phenyl group at the α-carbon, which significantly impacts its properties.
| Property | Value | Source |
| CAS Number | 104-01-8 | [4][5][6] |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [5] |
| Melting Point | 84-86°C | [4] |
| Boiling Point | 140°C at 3 mm Hg | [4] |
| Water Solubility | 6 g/L (20°C) | [4] |
| Solubility in DMSO | 100 mg/mL (requires sonication) | [5] |
| pKa | 4.358 (at 25°C) | [4] |
Experimental Protocols for Physicochemical Characterization
Given the gaps in the available data for this compound, the following section provides detailed, step-by-step methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The following protocol utilizes a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, around 1-2°C per minute near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A narrow melting range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a key parameter influencing its behavior in biological systems and its formulation.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the sharpness of the equivalence point provide an internal check on the quality of the data. The experiment should be repeated multiple times to ensure reproducibility.
Caption: Workflow for pKa Determination by Titration.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are fundamental techniques for structural elucidation and purity assessment.
Methodology for Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent in which this compound is soluble is chosen (e.g., CDCl₃, DMSO-d₆).
-
Sample Dissolution: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of an internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.
-
Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.
Expertise in Method Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. Filtering the sample is essential to achieve high-resolution spectra by ensuring a homogeneous magnetic field across the sample.
Caption: Workflow for NMR Sample Preparation.
Predicted Spectral Information
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the methoxy group protons, and a signal for the α-proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the methoxy carbon, and the α-carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-C bond between the α-carbon and the phenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-O stretch of the ether and the aromatic C-H and C=C stretching vibrations.
Conclusion
This compound is a compound of significant interest in pharmaceutical and materials science research. While some of its fundamental physicochemical properties are documented, a complete experimental characterization is still lacking in publicly accessible literature. This guide has consolidated the available information and provided robust, field-proven protocols for the determination of its melting point, pKa, and for its analysis by NMR spectroscopy. By following these methodologies, researchers can confidently characterize this compound, enabling its effective and reliable use in their scientific endeavors. The provided comparative data for a structural analogue serves as a useful, albeit distinct, reference point. Further experimental investigation into the properties of this compound is encouraged to build a more comprehensive understanding of this versatile molecule.
References
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Chem-Impex. This compound. [Link]
-
Determination of Melting Point. [Link]
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ChemBK. Para methoxy phenyl acetic acid. [Link]
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NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]
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Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic Acid
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid is a valuable aromatic carboxylic acid, recognized for its utility as a key intermediate in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a chiral center and two distinct aromatic rings, makes it a significant building block in pharmaceutical research and development, particularly in the creation of anti-inflammatory and analgesic agents.[1] The methoxy group not only influences the molecule's electronic properties and reactivity but also enhances its solubility, a desirable trait in drug development.[1]
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. The discussion will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols. The two principal synthetic strategies that will be explored are the modern, heterogeneous catalysis approach via Friedel-Crafts alkylation and the classic, robust organometallic route utilizing a Grignard reagent.
Physicochemical Properties of this compound
A foundational understanding of the target compound's properties is essential for its synthesis, purification, and application.
| Property | Value | Source |
| CAS Number | 21749-83-7 | Chem-Impex[1] |
| Molecular Formula | C₁₅H₁₄O₃ | Chem-Impex[1] |
| Molecular Weight | 242.27 g/mol | Chem-Impex[1] |
| Appearance | Off-white powder | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Pathway 1: Zeolite-Catalyzed Friedel-Crafts Alkylation of Mandelic Acid with Anisole
This modern approach represents a significant advancement in the synthesis of diarylacetic acids, offering a one-step, heterogeneously catalyzed process that avoids the use of stoichiometric Lewis acids or superacids.[2] The use of a commercial zeolite, such as H-Y-30, has been shown to be highly effective for the Friedel-Crafts alkylation of mandelic acid with various aromatic substrates.[2]
Causality of Experimental Choices
The selection of a zeolite catalyst is predicated on its ability to provide Brønsted acid sites within a shape-selective microporous environment. This enhances the reaction's efficiency and can influence product selectivity. The FAU (Faujasite) framework of zeolites like H-Y-30 has demonstrated high selectivity towards the desired diarylacetic acid product.[2] The reaction is typically performed at elevated temperatures to facilitate the reaction and remove the water byproduct, often with a Dean-Stark trap.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The zeolite's Brønsted acid sites protonate the hydroxyl group of mandelic acid, which then leaves as a water molecule to form a resonance-stabilized carbocation. This carbocation then acts as the electrophile, which is attacked by the electron-rich anisole ring, preferentially at the para position due to the directing effect of the methoxy group. A final deprotonation step restores the aromaticity of the anisole ring and yields the final product.
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Potential Therapeutic Applications of 2-(4-Methoxyphenyl)-2-phenylacetic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-(4-Methoxyphenyl)-2-phenylacetic acid. While direct pharmacological data on this specific molecule is limited, its structural similarity to a class of compounds with known biological activities suggests a promising starting point for drug discovery and development. This document synthesizes existing research on analogous phenylacetic acid derivatives to postulate potential therapeutic avenues, including anti-inflammatory, analgesic, and anticancer applications. We further propose detailed experimental workflows and mechanistic hypotheses to guide future research and validation of this compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: Unveiling the Potential of a Phenylacetic Acid Derivative
This compound is an aromatic carboxylic acid distinguished by a methoxy group, which can enhance its solubility and reactivity, making it a versatile scaffold for chemical synthesis.[1] Historically, this compound has been primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting pain and inflammation.[1][2] However, the inherent structural motifs of this compound warrant a closer examination of its own potential biological activities. The broader family of phenylacetic acid derivatives has demonstrated a wide range of pharmacological effects, from anti-inflammatory and analgesic to anticancer and antimicrobial properties.[3][4][5][6] This guide will extrapolate from the established knowledge of these related compounds to build a compelling case for the investigation of this compound as a potential therapeutic agent in its own right.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₄ | [7] |
| Molecular Weight | 258.27 g/mol | [7] |
| IUPAC Name | This compound | [8] |
| CAS Number | 21749-83-7 | [8] |
| Appearance | White solid | [3] |
Postulated Therapeutic Application: Anti-inflammatory Agent
The most prominent potential application for this compound lies in the realm of anti-inflammatory therapeutics. This hypothesis is strongly supported by the well-documented anti-inflammatory properties of structurally similar phenylacetic acid derivatives.[3][4]
Mechanistic Hypothesis: Inhibition of Inflammatory Pathways
Drawing parallels from related compounds, a plausible mechanism of action for the anti-inflammatory effects of this compound involves the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A phenylpropanoid with a similar methoxyphenyl moiety, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking the phosphorylation of NF-κB and MAPK.[8][9]
We hypothesize that this compound could similarly interfere with these pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Postulated mechanism of anti-inflammatory action. This compound may inhibit the LPS-induced activation of IKK and MAPK, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a self-validating system to assess the anti-inflammatory potential of this compound in a cell-based model.
Objective: To determine the effect of the test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Normalize NO levels to cell viability data.
Postulated Therapeutic Application: Analgesic Agent
The structural relationship to known analgesic agents suggests that this compound could possess pain-relieving properties.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.
Mechanistic Hypothesis: Modulation of Nociceptive Pathways
The analgesic effect of this compound could be mediated through peripheral and/or central mechanisms. Peripherally, it may inhibit the production of prostaglandins at the site of injury, thereby reducing the sensitization of nociceptors. Centrally, it could potentially modulate neurotransmission in the pain pathways of the spinal cord and brain.
Figure 2: Proposed mechanism of analgesic action. The compound may inhibit COX enzymes, reducing prostaglandin synthesis and subsequent nociceptor sensitization.
Experimental Protocol: In Vivo Analgesic Activity Assessment
Objective: To evaluate the analgesic effect of this compound in a murine model of inflammatory pain using the carrageenan-induced paw edema test. This model is widely used to assess the efficacy of anti-inflammatory and analgesic agents.[1]
Methodology:
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Postulated Therapeutic Application: Anticancer Agent
Several phenylacetic acid and phenylacetamide derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[5][10] This suggests that this compound could also exhibit anticancer properties.
Mechanistic Hypothesis: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of phenylacetic acid derivatives is often associated with the induction of apoptosis (programmed cell death) and arrest of the cell cycle. For instance, a novel benzothiazole derivative containing a methoxyphenyl group, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, was found to inhibit breast cancer cell growth and invasiveness.[11] It is plausible that this compound could trigger intrinsic or extrinsic apoptotic pathways and/or cause cell cycle arrest at critical checkpoints, thereby inhibiting tumor cell proliferation.
Figure 3: Hypothetical anticancer mechanism. The compound may induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation.
Experimental Protocol: In Vitro Cytotoxicity Screening
Objective: To assess the cytotoxic effect of this compound against a panel of human cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Assay for Cell Viability:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.
Conclusion and Future Directions
While this compound has primarily been explored as a synthetic intermediate, this guide posits a strong rationale for its investigation as a potential therapeutic agent. The structural analogies to compounds with proven anti-inflammatory, analgesic, and anticancer activities provide a solid foundation for future research. The experimental protocols outlined herein offer a clear roadmap for the initial stages of screening and mechanistic studies.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the compound against a wider range of biological targets and cell lines.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Lead optimization: Synthesizing and testing derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: Validating the therapeutic potential in relevant animal models of disease.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs in inflammation, pain, and oncology.
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Xiang C, et al. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. Int J Biol Markers. 2018 Aug;33(3):314-320. [Link]
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Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]
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2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. NIH. [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
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Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
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In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Science. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]
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Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]
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Analgesic Peptides: From Natural Diversity to Rational Design. PMC - PubMed Central. [Link]
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Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. [Link]
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2-(4-Methoxyphenoxy)-2-phenylacetic acid | C15H14O4 | CID 13020555. PubChem. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central. [Link]
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Analgesic effects of treatments for non-specific low back pain: A meta-analysis of placebo-controlled randomized trials. ResearchGate. [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
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Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]
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Bioactivity Screening | University of Helsinki. University of Helsinki. [Link]
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Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. [Link]
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2-(4-Methoxyphenyl)-2-phenylacetic acid CAS number and molecular structure.
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-phenylacetic acid
Introduction
This compound is a specialized aromatic carboxylic acid of significant interest to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its molecular architecture, featuring two distinct phenyl rings—one of which is functionalized with a methoxy group—and a carboxylic acid moiety, makes it a versatile building block and a target for structural modification.[1] The presence of the methoxy group can enhance both solubility and reactivity, rendering it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, structural features, potential applications, and key safety considerations, tailored for professionals in research and drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in research and development. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
| Identifier | Value | Source |
| CAS Number | 21749-83-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Synonyms | α-(4-Methoxyphenyl)phenylacetic acid | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Molecular Structure
The structure consists of a central acetic acid backbone with two substituents at the alpha carbon: a standard phenyl group and a 4-methoxyphenyl group. This arrangement creates a chiral center, meaning the compound can exist as different stereoisomers.
Caption: Molecular Structure of this compound.
Synthesis Considerations
While a specific, peer-reviewed synthesis protocol for this compound was not detailed in the immediate search results, the synthesis of structurally similar phenylacetic acids is well-documented. Methodologies often involve oxidation or carbonylation of corresponding precursor molecules. For illustrative purposes, a patented method for synthesizing the related compound p-methoxyphenylacetic acid from methyl phenoxide (anisole) is described below. This provides insight into the chemical logic that could be adapted for the target molecule.
Illustrative Synthesis Workflow: p-Methoxyphenylacetic Acid
This process involves a one-step reaction using methyl phenoxide and glyoxylic acid.[2] The underlying principle is an electrophilic substitution reaction on the electron-rich aromatic ring, followed by reduction.
Caption: General workflow for synthesis of a methoxyphenylacetic acid derivative.
Detailed Experimental Protocol (Illustrative for p-Methoxyphenylacetic Acid)
This protocol is adapted from a patented synthesis method and serves as an example of phenylacetic acid synthesis.[2]
-
Reaction Setup: In a round-bottom flask, sequentially add glacial acetic acid (100-1500 mL), 1 mol of methyl phenoxide (anisole), 0.3-1.5 mol of glyoxylic acid, concentrated acid (1-20 mL), iodine, and red phosphorus.[2] The mass ratio of methyl phenoxide to iodine should be 1:(0.005-0.1) and to red phosphorus should be 1:(0.5-2).[2]
-
Reaction Execution: Heat the mixture to between 50-100°C and stir for 2-12 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).[2]
-
Workup I - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the solid red phosphorus and collect the filtrate.[2]
-
Workup II - Precipitation: To the filtrate, add 10-100 mL of a 10% aqueous sodium acetate solution. After stirring, slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid (the crude product) by filtration.[2]
-
Purification: Dry the crude product. Final purification can be achieved by vacuum distillation to yield pure p-methoxyphenylacetic acid.[2]
Expertise & Experience Note: The choice of red phosphorus and iodine suggests an in-situ formation of a reducing agent (like HI) to reduce an intermediate alcohol formed after the initial electrophilic attack of glyoxylic acid on the anisole ring. Controlling the temperature is critical to prevent unwanted side reactions and decomposition. HPLC monitoring is a self-validating step, ensuring the reaction is driven to completion before proceeding to the workup, thus maximizing yield and purity.
Applications in Research and Drug Development
While specific drug products containing this exact molecule are not widely documented, its structure is emblematic of a class of compounds with significant therapeutic potential. Phenylacetic acid derivatives are core scaffolds in numerous pharmaceuticals.[3]
-
Pharmaceutical Intermediate: The primary application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[1] The carboxylic acid group provides a handle for forming esters or amides, while the aromatic rings can be further functionalized to modulate activity and pharmacokinetic properties.
-
Fragment-Based Drug Design: In modern drug discovery, molecules like this can serve as "fragments" for building larger, more potent drugs. The methoxyphenyl and phenyl groups can occupy specific binding pockets in target enzymes or receptors, and medicinal chemists can elaborate on this core to improve affinity and selectivity.
-
Analytical Chemistry: High-purity grades (≥99%) of this compound are suitable for use as a reference standard in analytical techniques like HPLC and mass spectrometry.[1] This allows researchers to accurately quantify related compounds in complex matrices like plasma or during reaction monitoring.[1]
Safety and Handling
Although detailed toxicology for this specific compound is not provided in the search results, data from structurally related methoxyphenylacetic acids indicate a need for careful handling. Related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]
General Laboratory Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
Conclusion
This compound (CAS: 21749-83-7) is a well-defined chemical entity with a unique structure that positions it as a valuable tool for synthetic chemists and drug development professionals. Its utility as a building block for creating novel therapeutics, particularly in the anti-inflammatory and analgesic space, is its most significant attribute. While detailed synthetic and biological data require further exploration, the foundational information presented in this guide provides a strong basis for its application in a research and development setting. Adherence to proper safety protocols is essential when working with this and related chemical compounds.
References
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2-Methoxyphenylacetic acid | C9H10O3. PubChem, [Link].
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Methoxyphenylacetic acid | C9H10O3. PubChem, [Link].
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Phenylacetic acid. Wikipedia, [Link].
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4-Methoxyphenylacetic Acid | C9H10O3. PubChem, [Link].
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4-methoxyphenyl acetic acid. The Good Scents Company, [Link].
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A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-Methoxyphenyl)-2-phenylacetic Acid
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid is a versatile aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesic and anti-inflammatory agents.[1] Its molecular structure, featuring both a phenyl and a methoxyphenyl group attached to a central acidic moiety, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability profile is paramount for researchers, scientists, and drug development professionals to ensure consistent results in synthesis, formulation, and analytical testing.
This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide emphasizes robust experimental protocols and the scientific rationale behind them, drawing upon established methodologies for similar aryl-acetic acid derivatives. By following the principles and procedures outlined herein, researchers can generate reliable data to support their drug discovery and development efforts.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation design, and purification strategies. The presence of both aromatic rings and a polar carboxylic acid group in this compound suggests a nuanced solubility profile.
Scientific Rationale for Solvent Selection
The selection of solvents for solubility determination should be systematic, covering a range of polarities and functional groups to construct a comprehensive solubility profile. Based on the structure of this compound, the following solvent classes are recommended for initial screening:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility. For analogous compounds like diphenolic acid, solubility is observed in ethanol and isopropanol.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can interact with the molecule through dipole-dipole interactions. Acetone is a good solvent for the similar compound, diphenolic acid.[2]
-
Non-Polar Solvents (e.g., Toluene, Heptane): These solvents are less likely to be effective but are important for defining the compound's lipophilic character.
-
Aqueous Buffers (pH range 2-10): The solubility of carboxylic acids is highly pH-dependent. At pH values above the pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[3]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Data Presentation: Predicted Solubility Profile
While experimental data is pending, a qualitative prediction of solubility based on structural analogs is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-dipole interactions. |
| Non-Polar | Toluene, Heptane | Low | Mismatch in polarity. |
| Aqueous Buffers | pH 2, 7.4, 10 | pH-dependent | Low at acidic pH, increasing significantly at neutral and basic pH due to deprotonation of the carboxylic acid. |
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are employed to accelerate this process, helping to identify potential degradation products and pathways.[5]
Logical Framework for Stability-Indicating Method Development
A stability-indicating analytical method is essential to separate the intact parent drug from its degradation products, allowing for accurate quantification of the drug's stability.[6] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be designed to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive as to generate secondary or tertiary degradants.[7]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid. The mixture can be heated (e.g., 60-80 °C) to accelerate degradation.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide at room temperature or with gentle heating. Carboxylic acids are generally stable to base hydrolysis, but other functional groups could be susceptible.
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified period.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be withdrawn at various time points and analyzed by the developed stability-indicating HPLC method.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported, potential degradation pathways can be hypothesized based on the chemical structure and known degradation mechanisms of similar compounds.
Caption: Hypothesized degradation pathways for this compound.
Discussion of Potential Degradation Pathways:
-
Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation under thermal or photolytic stress, leading to the formation of 1-methoxy-4-(phenylmethyl)benzene.
-
Oxidation: The aromatic rings and the benzylic carbon are potential sites for oxidation, which could lead to the formation of hydroxylated or ketonic derivatives.
-
Photodegradation: Exposure to light could initiate radical-based reactions, leading to a variety of degradation products.
Part 3: Comprehensive Analytical Methodology
A validated, stability-indicating HPLC method is the cornerstone of any solubility and stability study.
Protocol: Stability-Indicating HPLC Method
Chromatographic Conditions (A Suggested Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier. |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B | A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The aromatic rings should provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While direct experimental data for this compound is limited, the application of the well-established methodologies presented here will enable researchers to generate the critical data necessary for informed decision-making in the drug development process. The protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method are designed to be robust and scientifically sound. By following this guide, researchers can build a comprehensive physicochemical profile of this compound, thereby accelerating its journey from a promising intermediate to a potential therapeutic agent.
References
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Wikipedia. Diphenolic acid. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
PubChem. 2-(4-Methoxyphenoxy)-2-phenylacetic acid. [Link]
-
National Center for Biotechnology Information. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Library of Medicine. [Link]
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Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ResearchGate. (2019). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
- Google Patents.
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ResearchGate. (2018). Time courses of the degradation reaction of (2R)-5 ( ) and (2S)-5 (•)... [Link]
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National Center for Biotechnology Information. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. National Library of Medicine. [Link]
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World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
-
ResearchGate. (2018). (PDF) Studies on the solubility of phenolic compounds. [Link]
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An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-phenylacetic acid: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-2-phenylacetic acid, a versatile aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, outlines key synthetic methodologies, and explores its significant applications, particularly within the pharmaceutical industry.
Introduction
This compound is a notable organic compound characterized by a phenyl group and a 4-methoxyphenyl group attached to the alpha-carbon of an acetic acid moiety. The presence of the methoxy group on one of the phenyl rings significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.[1] Its structural features have rendered it a key building block in the development of various therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] This guide will provide a detailed exploration of this compound, from its scientific origins to its modern-day applications.
Discovery and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. During this era, chemists were actively exploring new methods for the synthesis of aromatic compounds and their derivatives, driven by the burgeoning pharmaceutical and dye industries.
The foundational chemistry for the synthesis of phenylacetic acid and its derivatives was established during this period. For instance, the hydrolysis of benzyl cyanide to phenylacetic acid was a known method. The exploration of reactions involving substituted aromatic compounds was a logical progression. It is highly probable that this compound was first synthesized as part of systematic studies into the preparation and properties of diarylacetic acids, a class of compounds that was of growing interest for their potential biological activities.
The historical synthesis of related compounds, such as phenylacetic acid itself, is documented in German chemical literature from the late 19th century. For example, Berichte der deutschen chemischen Gesellschaft published articles on the history and synthesis of phenylacetic acid in the 1870s. While a specific reference to the title compound's first synthesis is elusive, its conceptualization and initial preparation would have followed the established principles of organic synthesis of that time, likely involving the reaction of a mandelic acid derivative or a related precursor.
Chemical Synthesis and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Core Synthetic Strategies
Modern synthetic approaches to this compound and its derivatives often employ well-established organic reactions. Below is a comparative overview of common synthetic routes.
| Synthetic Route | Key Reactants | Reagents and Conditions | Advantages | Disadvantages |
| From 4-Methoxyphenylacetonitrile | 4-Methoxyphenylacetonitrile, Phenyl Grignard or Phenyl Lithium | 1. Phenyl Grignard/Lithium in an ether solvent. 2. Acidic workup. | Direct formation of the carbon skeleton. | Grignard/Lithium reagents are sensitive to moisture and air. |
| Oxidation of the Corresponding Alcohol | 2-(4-Methoxyphenyl)-2-phenylethanol | Oxidizing agents like KMnO₄, CrO₃, or modern reagents like PCC, PDC. | Generally high-yielding and reliable. | Use of heavy metal oxidants can be environmentally hazardous. |
| Hydrolysis of the Corresponding Ester | Methyl or Ethyl 2-(4-Methoxyphenyl)-2-phenylacetate | Acidic or basic hydrolysis (e.g., HCl or NaOH in aqueous alcohol). | Simple and high-yielding final step. | Requires prior synthesis of the ester precursor. |
Detailed Experimental Protocol: A Representative Synthesis
The following protocol details a common laboratory-scale synthesis of this compound starting from 4-methoxybenzaldehyde and benzyl cyanide, proceeding through a Perkin-like condensation followed by hydrolysis and decarboxylation.
Step 1: Condensation of 4-Methoxybenzaldehyde and Benzyl Cyanide
-
To a stirred solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add equimolar amounts of 4-methoxybenzaldehyde and benzyl cyanide.
-
Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated α-phenyl-4-methoxycinnamonitrile is then filtered, washed with water, and dried.
Step 2: Hydrolysis to this compound
-
The dried α-phenyl-4-methoxycinnamonitrile is suspended in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated under reflux for 8-12 hours, which results in the hydrolysis of both the nitrile and the ester (if formed as a byproduct) and subsequent decarboxylation.
-
Upon cooling, the crude this compound precipitates out.
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.
This synthetic workflow is illustrated in the diagram below:
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural framework is a common feature in molecules designed to interact with biological targets.
Anti-inflammatory and Analgesic Agents
The diarylacetic acid motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The specific stereochemistry of these compounds is often critical for their pharmacological activity. The synthesis of chiral derivatives of this compound is therefore an important area of research for the development of more potent and selective anti-inflammatory agents with reduced side effects.
Other Therapeutic Areas
Beyond its use in developing anti-inflammatory drugs, derivatives of this compound have been explored for a range of other therapeutic applications. The versatility of the carboxylic acid group allows for its conversion into esters, amides, and other functional groups, leading to a diverse library of compounds for screening against various biological targets.
The logical progression from a lead compound like this compound to a potential drug candidate is outlined in the following diagram:
Conclusion
This compound, while perhaps not a household name, represents a significant molecule within the field of synthetic organic and medicinal chemistry. Its history is intertwined with the foundational advancements in the synthesis of aromatic compounds. Today, it continues to be a valuable tool for researchers and drug development professionals, offering a versatile scaffold for the creation of novel therapeutic agents. The ongoing exploration of its derivatives ensures that this compound will remain a relevant and important compound in the scientific landscape for years to come.
References
-
Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences. [Link]
-
PubChem. 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid. [Link]
Sources
Methodological & Application
Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic Acid: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-methoxyphenyl)-2-phenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route commences with the phase-transfer catalyzed C-alkylation of 4-methoxyphenylacetonitrile with bromobenzene to yield the diarylacetonitrile intermediate. Subsequent acidic hydrolysis of the nitrile functionality affords the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.
Introduction
Diarylacetic acid derivatives are a prominent structural motif in a multitude of biologically active compounds and functional materials. Among these, this compound serves as a key precursor for the synthesis of various pharmaceuticals and is investigated for its own potential biological activities. The presence of both a phenyl and a methoxyphenyl group on the α-carbon imparts unique electronic and steric properties, making it an attractive scaffold for further chemical modifications.
This document outlines a reliable and scalable two-step synthesis of this compound. The initial carbon-carbon bond formation is achieved through a phase-transfer catalyzed (PTC) reaction, a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions compared to traditional methods. The subsequent hydrolysis of the nitrile intermediate to the carboxylic acid is a well-established transformation, and this protocol details an effective acid-catalyzed procedure.
Experimental Workflow Diagram
Caption: Figure 1: Overall synthetic workflow.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetonitrile via Phase-Transfer Catalysis
Theoretical Background
The α-protons of phenylacetonitriles are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in a substitution reaction with an aryl halide. Phase-transfer catalysis is employed to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble reactants.[1] The quaternary ammonium salt, tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase to deprotonate the 4-methoxyphenylacetonitrile. The resulting carbanion then reacts with bromobenzene.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxyphenylacetonitrile | 147.17 | 7.36 g | 50 |
| Bromobenzene | 157.01 | 9.42 g (6.3 mL) | 60 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 5 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 |
| Toluene | 92.14 | 100 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 4-methoxyphenylacetonitrile (7.36 g, 50 mmol), bromobenzene (9.42 g, 60 mmol), tetrabutylammonium bromide (1.61 g, 5 mmol), and toluene (100 mL).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (10.0 g, 250 mmol) in deionized water (50 mL). Carefully add the aqueous NaOH solution to the reaction flask with vigorous stirring.
-
Reaction: Heat the biphasic mixture to 60°C and maintain vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2-(4-methoxyphenyl)-2-phenylacetonitrile.
Safety Precautions
-
Cyanide Handling: 4-Methoxyphenylacetonitrile is a cyanide-containing compound and is toxic. Handle with extreme care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[2] All cyanide-containing waste must be quenched with an alkaline bleach solution before disposal.[4]
-
Sodium Hydroxide: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Toluene and Diethyl Ether: These solvents are flammable. Work in a fume hood away from ignition sources.
Step 2: Acid-Catalyzed Hydrolysis of 2-(4-Methoxyphenyl)-2-phenylacetonitrile
Theoretical Background
The hydrolysis of nitriles to carboxylic acids is a classic transformation in organic synthesis. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom towards nucleophilic attack by water.[5] A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium salt.[6]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-Methoxyphenyl)-2-phenylacetonitrile | 221.28 | 5.53 g (25 mmol) |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | 98.08 | 25 mL |
| Glacial Acetic Acid | 60.05 | 50 mL |
| Deionized Water | 18.02 | As needed |
| Diethyl Ether | 74.12 | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-methoxyphenyl)-2-phenylacetonitrile (5.53 g, 25 mmol) in glacial acetic acid (50 mL).
-
Addition of Acid: Carefully and slowly add concentrated sulfuric acid (25 mL) to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approximately 200 g) in a large beaker with stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL).
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases to neutralize any remaining acid. The product will be in the organic layer.
-
Final Wash and Drying: Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude this compound can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield a pure solid product.
Safety Precautions
-
Strong Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, not the other way around, when preparing dilutions.
-
Exothermic Reaction: The addition of concentrated sulfuric acid to the acetic acid solution can be exothermic. Add the acid slowly and with cooling if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band for the carboxylic acid O-H stretch (around 3000 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700 cm⁻¹).
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. The two-step procedure, involving a phase-transfer catalyzed C-arylation followed by acidic hydrolysis, is an efficient method for obtaining this valuable diarylacetic acid derivative. The detailed experimental procedures, safety guidelines, and characterization data presented herein are intended to enable researchers to successfully synthesize and utilize this compound in their scientific endeavors.
References
-
Quora. (2025). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. Retrieved from [Link]
-
United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]
-
University of Illinois. (2014). Cyanides | Division of Research Safety. Retrieved from [Link]
- University of Minnesota. (n.d.). Safety Module: Cyanides. Retrieved from a PDF document from the University of Minnesota's Chemistry department.
- Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. (n.d.).
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
-
PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. Hydrolysis Reactions. Retrieved from [Link]
-
MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. Retrieved from [Link]
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PubChem. Methoxyphenylacetic acid. Retrieved from [Link]
- ResearchGate. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Khan Academy. Acid-catalyzed ester hydrolysis. Retrieved from [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Slideshare. acid base catalysed Ester hydrolysis. Retrieved from [Link]
Sources
How to purify 2-(4-Methoxyphenyl)-2-phenylacetic acid using column chromatography.
Application Note & Protocol
Topic: High-Purity Isolation of 2-(4-Methoxyphenyl)-2-phenylacetic Acid via Optimized Acid-Modified Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable carboxylic acid intermediate in organic synthesis and pharmaceutical research.[1] Achieving high purity of this compound is critical for subsequent reactions and biological assays. Standard silica gel chromatography often yields poor separation for carboxylic acids due to undesirable interactions with the stationary phase, leading to peak tailing and low recovery. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase column chromatography with an acid-modified mobile phase. We will elucidate the scientific principles behind the methodology, offer a step-by-step guide from mobile phase optimization to product isolation, and include a comprehensive troubleshooting guide.
Introduction: The Challenge of Purifying Carboxylic Acids
The purification of carboxylic acids on silica gel presents a common yet significant challenge in synthetic chemistry. The silica surface is rich in silanol groups (Si-OH), which are weakly acidic. The carboxylic acid analyte can deprotonate and bind ionically to the silica surface, or engage in strong hydrogen bonding. This leads to several undesirable outcomes:
-
Peak Tailing (Smearing): A portion of the analyte moves slowly and unevenly down the column, resulting in broad, streaky bands instead of sharp, well-defined ones.[2]
-
Irreversible Adsorption: In some cases, the analyte binds so strongly that it fails to elute from the column, leading to significant loss of material.
-
Inconsistent Elution: The equilibrium between the protonated and deprotonated forms of the acid can vary, causing unpredictable behavior on the column.[3]
To counteract these effects, a common and highly effective strategy is to acidify the mobile phase.[3] By adding a small amount of a volatile acid, such as acetic acid or formic acid, the equilibrium is shifted to favor the protonated, neutral form of the carboxylic acid analyte (Le Châtelier's principle). This neutral form is less polar and interacts less strongly with the silica gel, allowing for smooth elution and significantly improved peak shape.[2][3]
This protocol will apply this principle to develop a robust method for purifying this compound.
Method Development: Thin-Layer Chromatography (TLC)
Prior to preparative column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] TLC serves as a rapid, small-scale simulation of the column separation. The goal is to identify a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from both less polar and more polar impurities.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254). With a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the origin line. Make the spot as small and concentrated as possible.
-
Developing the Chromatogram:
-
Prepare a developing chamber (a covered beaker with filter paper works well) containing a candidate mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Crucial Step: Add 0.5% to 1% acetic acid to the mobile phase mixture.[5][6] For example, for a 10 mL solution of 70:30 Hexane:Ethyl Acetate, add 50-100 µL of glacial acetic acid.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compound will absorb UV light. Circle the visible spots with a pencil.
-
-
Rf Calculation and Optimization:
-
Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Adjust the polarity of the mobile phase to achieve the target Rf of 0.25-0.35.
-
If Rf is too low (<0.25), increase the polarity by increasing the proportion of ethyl acetate.
-
If Rf is too high (>0.35), decrease the polarity by increasing the proportion of hexane.
-
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard, widely available adsorbent for normal-phase chromatography.[2] |
| Mobile Phase | Hexane:Ethyl Acetate + 0.5-1% Acetic Acid | Provides a good polarity range for many organic compounds. Acetic acid is key to protonating the analyte for sharp spots.[3][6] |
| Target Rf | 0.25 - 0.35 | Optimal value for good separation and efficient elution from a preparative column. |
| Visualization | UV light (254 nm) | The compound contains aromatic rings and is UV-active. |
Protocol: Preparative Column Chromatography
This protocol assumes a standard glass column for gravity or flash chromatography. The amount of silica gel required depends on the amount of crude material and the difficulty of the separation (typically a 30:1 to 100:1 ratio of silica:crude by weight).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step 1: Column Preparation (Slurry Packing)
-
Select Column: Choose a glass column of appropriate size for the amount of silica gel needed.
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[7]
-
Add Sand: Add a thin layer (approx. 1 cm) of sand on top of the plug to create a flat base for the stationary phase.[7]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 230-400 mesh). Add the optimized mobile phase (without the added acetic acid for this step, to prevent potential hydrolysis on storage) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack Column: Clamp the column vertically. Fill the column about one-third full with the mobile phase. Carefully and quickly pour the silica slurry into the column.
-
Settle the Bed: Open the stopcock to drain some solvent, collecting it for reuse. Gently tap the side of the column to encourage the silica to settle into a uniform, compact bed free of cracks or air bubbles. Add more mobile phase as needed to prevent the top of the silica bed from running dry.
-
Finalize: Once the silica is settled, add another thin layer of sand on top to protect the surface from being disturbed during sample loading. Drain the excess solvent until the liquid level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading
-
Dissolve Sample: Dissolve the crude this compound in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate. Using too much solvent will broaden the initial sample band and lead to poor separation.
-
Load onto Column: Using a pipette, carefully add the dissolved sample solution evenly to the top of the sand layer.
-
Adsorb Sample: Open the stopcock and allow the sample solution to absorb into the silica bed until the liquid level is again at the top of the sand.
-
Wash: Carefully add a small amount of the clean mobile phase to wash any residual sample from the column walls onto the bed. Again, drain this solvent to the top of the sand layer.
Step 3: Elution and Fraction Collection
-
Fill Column: Carefully fill the top of the column with the optimized mobile phase (now including the 0.5-1% acetic acid).
-
Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column by replenishing it as needed. For flash chromatography, apply gentle air pressure to accelerate the flow rate.
-
Monitor Progress: Use TLC to monitor the fractions. Spot the starting material alongside several collected fractions on a single TLC plate to track the elution of the product.
-
Isolate Product: Once the fractions containing the pure product have been identified (they should show a single spot at the target Rf), combine them in a round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. The added acetic acid is volatile and will be removed along with the hexane and ethyl acetate.
-
Final Drying: Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.
Troubleshooting
| Problem | Potential Cause | Solution |
| Compound streaks on TLC/Column | Insufficient acid in the mobile phase. Compound is too polar for the solvent system. | Increase acetic acid concentration to 1-2%. Increase the polarity of the mobile phase (more ethyl acetate). |
| Poor Separation / Overlapping Bands | Column was packed improperly (air bubbles/cracks). Initial sample band was too wide (too much solvent used for loading). Column was overloaded with crude material. | Repack the column carefully. Use the minimum possible solvent for sample loading or use a dry-loading technique. Reduce the amount of crude material relative to the silica gel. |
| Compound Will Not Elute | Mobile phase is not polar enough. | Substantially increase the polarity of the mobile phase (e.g., switch to dichloromethane/methanol mixtures, still with added acid). |
| Cracked Silica Bed | The column ran dry at some point. A solvent of drastically different polarity was introduced too quickly. | This column is compromised and will give poor separation. The column must be repacked. |
Conclusion
The purification of this compound can be performed efficiently and with high recovery using standard silica gel column chromatography, provided a critical modification is made. The addition of a small percentage of acetic acid to the eluent is essential to suppress the acidic nature of the analyte, preventing unwanted interactions with the silica stationary phase. By following the detailed TLC and preparative column protocols outlined in this note, researchers can reliably obtain this important chemical intermediate in high purity, suitable for the rigorous demands of drug discovery and synthetic chemistry.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Dods, J., & Gritti, F. (2019). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Chromatographia, 82, 1337–1344. Retrieved from [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Aghamohammadi, M., et al. (2019). The separation of analytes with carboxylic acid on the columns. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]
-
Al-Qassab, et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
-
Reddit. (2023). carboxylic acid TLC. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
LCGC North America. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
-
ResearchGate. (1951). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-(4-Methoxyphenyl)-2-phenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Versatility of 2-(4-Methoxyphenyl)-2-phenylacetic Acid
This compound is a valuable chiral carboxylic acid that has garnered significant attention in the field of organic synthesis. Its unique structural features, comprising a stereogenic center alpha to the carboxylic acid, a phenyl group, and a methoxy-substituted phenyl ring, impart a combination of chirality, aromaticity, and functionality that make it a powerful tool for synthetic chemists. This versatile molecule finds its primary applications as a chiral resolving agent for the separation of racemic amines and as a key building block in the synthesis of complex, high-value molecules, including pharmaceuticals. The presence of the methoxy group can enhance the solubility and crystalline nature of its derivatives, which is particularly advantageous in diastereomeric salt resolution and as an intermediate in multi-step syntheses.[1]
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights to facilitate its effective use in the laboratory.
Part 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
The Principle of Chiral Resolution
Chiral resolution is a cornerstone technique for obtaining enantiomerically pure compounds from a racemic mixture. The most common and industrially scalable method involves the formation of diastereomeric salts by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[2] These resulting diastereomers are no longer mirror images and thus exhibit different physicochemical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the desired enantiomer of the amine can be liberated from the crystallized salt, and the chiral resolving agent can often be recovered and reused.
This compound, as a chiral acid, is particularly well-suited for the resolution of racemic amines, including key pharmaceutical intermediates such as beta-blockers and other aromatic amines. The formation of a salt between the carboxylic acid and the amine is a straightforward acid-base reaction, and the aromatic rings in both the resolving agent and the amine can facilitate crystal lattice packing through π-π stacking interactions, leading to well-defined crystalline salts.
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution of a Racemic Aromatic Amine
This protocol provides a general procedure for the chiral resolution of a racemic aromatic amine using (R)- or (S)-2-(4-Methoxyphenyl)-2-phenylacetic acid. The choice of the (R) or (S) enantiomer of the resolving agent will determine which enantiomer of the amine crystallizes. The specific solvent and temperatures will need to be optimized for the particular amine being resolved.
Materials:
-
Racemic aromatic amine
-
(R)- or (S)-2-(4-Methoxyphenyl)-2-phenylacetic acid
-
Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
Aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware and equipment (flasks, condenser, filter funnel, etc.)
-
Chiral HPLC or polarimeter for enantiomeric excess (e.e.) determination
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and often determined empirically through screening.
-
In a separate flask, dissolve the chiral resolving agent, (R)- or (S)-2-(4-Methoxyphenyl)-2-phenylacetic acid (0.5 to 1.0 equivalent), in the same solvent, gently warming if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
The formation of a precipitate may occur immediately or upon cooling. The mixture is typically stirred at room temperature or heated to reflux to ensure complete salt formation, and then slowly cooled to allow for selective crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric excess of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity of the salt, one or more recrystallizations can be performed from a suitable solvent. This step is crucial for achieving high enantiomeric excess of the final product.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base solution (e.g., 1 M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step, which contains the sodium salt of this compound, can be acidified with a mineral acid (e.g., 1 M HCl) to precipitate the chiral resolving agent.
-
The precipitated acid can be collected by filtration, washed with cold water, and dried for reuse.
-
Data Interpretation:
The success of the resolution is determined by the yield and the enantiomeric excess (e.e.) of the isolated amine.
| Parameter | Description |
| Yield (%) | The percentage of the desired enantiomer recovered from the initial racemic mixture. The theoretical maximum yield for a classical resolution is 50%. |
| Enantiomeric Excess (e.e., %) | A measure of the purity of the isolated enantiomer, calculated as: `e.e. = |
Part 2: Application as a Synthetic Precursor in Drug Development
Beyond its utility as a resolving agent, this compound and its derivatives serve as valuable chiral building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
A notable example is the use of a derivative of this compound in the synthesis of novel calcium channel antagonists. Calcium channel antagonists are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[3]
Diagram 2: Synthetic Workflow for a Pyrrolopyridothiazepine Derivative
Caption: Synthetic pathway to a key pyrrolopyridothiazepine intermediate.[3]
Protocol: Synthesis of 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl Acetic Acid
This protocol details a key step in the synthesis of a novel calcium channel antagonist, starting from an ester derivative of this compound.[3]
Materials:
-
4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid ethyl ester
-
Ethanol
-
Tetrahydrofuran (THF)
-
5% aqueous NaOH solution
-
Dilute HCl
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve the starting ester (1.0 equivalent) in a 1:1 mixture of ethanol and THF.
-
Slowly add a 5% aqueous NaOH solution to the reaction mixture.
-
Stir the reaction at room temperature for approximately 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution to a pH of 3-4 with dilute HCl. This will precipitate the carboxylic acid.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acid.
-
-
Purification:
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid.
-
Expected Outcome:
This procedure yields the corresponding carboxylic acid, which is a key intermediate for subsequent intramolecular cyclization to form the final heterocyclic scaffold of the target calcium channel antagonist.
| Product | Yield | Analytical Data |
| 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid | Typically high | Characterized by ¹H NMR, ¹³C NMR, and mass spectrometry |
Conclusion: A Multifaceted Tool in Modern Organic Synthesis
This compound stands out as a highly versatile and valuable compound for organic chemists. Its utility as a chiral resolving agent provides a practical and efficient method for accessing enantiomerically pure amines, which are crucial components of many pharmaceuticals. Furthermore, its application as a chiral building block opens avenues for the stereoselective synthesis of complex molecular targets with significant biological activity. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable molecule in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
PubChem. 2-(4-Methoxyphenoxy)-2-phenylacetic acid. [Link]
- Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][3]-thiazepin-3(2H)-one. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
-
ResearchGate. Optical resolution by means of crystallization. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
-
ResearchGate. Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. [Link]
-
Chemistry LibreTexts. Cardiovascular Drugs. [Link]
-
PubMed Central (PMC). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
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Application Notes and Protocols for the Scaled-Up Production of 2-(4-Methoxyphenyl)-2-phenylacetic acid
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid is a valuable carboxylic acid derivative with significant potential as a building block in the synthesis of various pharmaceutical agents and functional materials. Its diarylacetic acid scaffold is a key structural motif in a range of biologically active molecules. The increasing demand for this compound necessitates the development of a robust, scalable, and economically viable synthetic process.
This document provides a comprehensive guide for the scaled-up production of this compound. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. The protocols detailed herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure scientific integrity and successful implementation at a larger scale.
Recommended Synthetic Pathway: Zeolite-Catalyzed Friedel-Crafts Alkylation
For the large-scale synthesis of this compound, a heterogeneous catalytic approach using a commercial zeolite is recommended. This method offers significant advantages over traditional homogeneous Lewis acid-catalyzed Friedel-Crafts reactions, including simplified catalyst removal, reduced waste generation, and the potential for catalyst recycling, all of which are critical for industrial applications.[1][2] The chosen pathway involves the direct alkylation of anisole with mandelic acid, a readily available and cost-effective starting material.
Experimental Workflow Overview
The overall process for the scaled-up production of this compound can be broken down into four key stages: Reaction Setup and Execution, Work-up and Isolation, Purification, and Quality Control.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities should be made for different batch sizes, with careful consideration of heat transfer and mixing efficiency.
I. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Mandelic Acid | 152.15 | 0.75 kg | 4.93 | ≥99% |
| Anisole | 108.14 | 5.0 L | 45.8 | ≥99% |
| H-Y-30 Zeolite | N/A | 150 g | N/A | N/A |
| Toluene | 92.14 | As required | N/A | Reagent Grade |
| Heptane | 100.21 | As required | N/A | Reagent Grade |
| Sodium Hydroxide | 40.00 | As required | N/A | ≥97% |
| Hydrochloric Acid (37%) | 36.46 | As required | N/A | Reagent Grade |
| Deionized Water | 18.02 | As required | N/A | N/A |
II. Step-by-Step Procedure
-
Reactor Charging and Setup:
-
Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap with anisole (5.0 L).
-
Add mandelic acid (0.75 kg) to the reactor with stirring.
-
Under a nitrogen atmosphere, add the H-Y-30 zeolite catalyst (150 g).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 154 °C) with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap. The removal of water drives the reaction to completion.
-
Monitor the progress of the reaction by taking aliquots every 2 hours and analyzing them by HPLC. The reaction is considered complete when the consumption of mandelic acid is greater than 98%. The typical reaction time is 8-12 hours.
-
-
Catalyst Removal and Solvent Evaporation:
-
Once the reaction is complete, cool the mixture to 60-70 °C.
-
Filter the hot solution through a suitable filter to remove the zeolite catalyst. The catalyst can be washed with hot toluene and set aside for potential regeneration and reuse.
-
Concentrate the filtrate under reduced pressure to remove the excess anisole.
-
-
Work-up and Isolation:
-
To the concentrated residue, add a 2 M aqueous solution of sodium hydroxide until a pH of 12-13 is reached, ensuring the complete dissolution of the acidic product.
-
Wash the basic aqueous solution with toluene (2 x 1 L) to remove any non-acidic organic impurities.
-
Cool the aqueous layer to 10-15 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 1-2. This will precipitate the crude this compound as a solid.
-
Stir the slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.
-
Collect the crude product by filtration and wash the filter cake with cold deionized water (3 x 1 L) until the washings are neutral to pH paper.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp product to a clean reactor.
-
Add a minimal amount of hot toluene to dissolve the solid.
-
Slowly add heptane as an anti-solvent with stirring until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C for several hours to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a cold toluene/heptane mixture (1:3 v/v), and then with cold heptane.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 85-95% of the theoretical maximum.
-
Process Optimization and Scale-Up Considerations
-
Catalyst Loading: The optimal catalyst loading should be determined through small-scale experiments. While 15-20 wt% (relative to mandelic acid) is a good starting point, this can be optimized to balance reaction time and cost.
-
Azeotropic Water Removal: Efficient removal of water is crucial for driving the reaction to completion. Ensure the Dean-Stark trap is appropriately sized for the scale of the reaction.
-
Temperature Control: The Friedel-Crafts reaction is exothermic. For larger scales, careful control of the heating and cooling systems of the reactor is essential to maintain a steady reflux and prevent runaway reactions.
-
Agitation: Good agitation is necessary to ensure proper mixing of the reactants and catalyst and to facilitate efficient heat transfer.
-
Purification: The choice of recrystallization solvents may need to be optimized to maximize yield and purity. A solvent screen is recommended during process development.
Quality Control and Analytical Protocols
The purity and identity of the final product should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Purity Specification: ≥99.5%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ) will include signals for the methoxy group protons, aromatic protons from both phenyl rings, and the methine proton.
-
¹³C NMR (125 MHz, CDCl₃): Expected signals will correspond to the carboxylic acid carbon, the methine carbon, the methoxy carbon, and the aromatic carbons.
-
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Safety Considerations for Scale-Up
-
Handling of Reagents: Anisole is flammable and should be handled in a well-ventilated area away from ignition sources. Concentrated acids and bases are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Hazards: Although the use of a solid acid catalyst like zeolite is safer than traditional Lewis acids, the reaction is still conducted at elevated temperatures. Ensure the reactor is properly vented and equipped with pressure relief devices.
-
Work-up Procedures: The quenching of the reaction and the acidification step can be exothermic. Slow and controlled addition of reagents is crucial to manage heat evolution.
-
Waste Disposal: All organic and aqueous waste should be collected and disposed of in accordance with local environmental regulations.
Chemical Reaction Pathway
References
- Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Chemical Communications, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc01444d]
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [URL: not available]
- Process for the preparation of 4-hydroxyphenylacetic acid. Google Patents, EP0003825B1. [URL: https://patents.google.
- HPLC METHODOLOGY MANUAL. University of Notre Dame. [URL: https://www3.nd.edu/~dpal/links/HPLC%20Methodology%20Manual.pdf]
- Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6658]
- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0002072). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1846]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079234/]
- NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [URL: https://www.youtube.
- phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0436]
- Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-6-methoxy-2-4-methoxyphenyl-benzo-b-thiophene-on-newcrom-r1-hplc-column.html]
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022. [URL: https://www.mdpi.com/1422-8599/2022/1/M1315]
- Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. SciSpace. [URL: https://typeset.io/papers/selective-alkylation-of-mandelic-acid-to-diarylacetic-acids-2p7z1l8qxv]
Sources
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(4-Methoxyphenyl)-2-phenylacetic acid
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-Methoxyphenyl)-2-phenylacetic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a reliable purity assessment crucial for quality control and drug development.[1] The developed method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products that may arise under stress conditions. This document provides a comprehensive protocol, the scientific rationale for the selected parameters, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an aromatic carboxylic acid whose purity is paramount to ensure the safety and efficacy of the final drug product.[1] High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, proving its specificity. The development of such a method is a regulatory expectation and a critical component of the drug development process.
The core of this method relies on controlling the ionization state of the acidic analyte to achieve optimal retention and peak shape in a reversed-phase system. This compound, being a carboxylic acid, has a pKa that is estimated to be in the range of 4-5, similar to other aromatic carboxylic acids. To ensure consistent retention and avoid peak tailing associated with the partial ionization of the analyte, the mobile phase pH must be controlled. By setting the mobile phase pH significantly lower than the pKa, the analyte will be in its protonated, less polar form, leading to better interaction with the non-polar stationary phase.
Scientific Principles and Method Causality
The choice of a reversed-phase C18 column is based on the non-polar nature of the this compound molecule. The two phenyl rings and the methoxy group contribute to its hydrophobicity, making it well-suited for retention on a C18 stationary phase.
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. The organic modifier, in this case, a combination of acetonitrile and methanol, is used to elute the analyte from the column. The aqueous buffer is crucial for controlling the pH. A phosphate buffer is chosen for its buffering capacity in the desired pH range. The pH is adjusted to approximately 2.5, which is well below the estimated pKa of the analyte, ensuring it remains in its non-ionized form.
Detection is performed using a UV detector. The presence of two aromatic rings in the structure of this compound results in strong UV absorbance. Based on the chromophores, a primary detection wavelength of 230 nm is selected to provide high sensitivity for the main component and its potential impurities. A photodiode array (PDA) detector is recommended to monitor peak purity and detect any co-eluting impurities.
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) Detector
-
Data acquisition and processing software
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH2PO4 buffer, pH adjusted to 2.5 with H3PO4 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (with PDA monitoring from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30 | 60 | 40 |
Table 2: Gradient Elution Program
Protocols
Preparation of Mobile Phase A (Aqueous Buffer)
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.5 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50, v/v) and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This gives a standard solution of approximately 0.5 mg/mL.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
System Suitability
Before starting the analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution six times.
-
The acceptance criteria are as follows:
-
Tailing factor (Asymmetry factor): ≤ 1.5 for the main peak.
-
Theoretical plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD) of peak area: ≤ 2.0% for the six replicate injections.
-
Forced Degradation Studies for Stability-Indicating Properties
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve approximately 5-20% degradation of the active ingredient.
Caption: Workflow for forced degradation studies to establish the stability-indicating nature of the HPLC method.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines.
Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, and the peak purity of the main component passes the acceptance criteria.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH, column temperature, flow rate).
Conclusion
The HPLC method described in this application note is a robust, precise, and stability-indicating method for the purity analysis of this compound. The scientific rationale behind the selection of the column, mobile phase, and detection parameters ensures reliable and consistent results. This method is suitable for routine quality control and for stability studies in a pharmaceutical development setting.
References
-
MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
Sources
Application Note & Protocols: Strategic Derivatization of 2-(4-Methoxyphenyl)-2-phenylacetic acid for Enhanced Anti-inflammatory Activity
Abstract
The carboxylic acid moiety, while often crucial for pharmacophore binding, can present significant pharmacokinetic challenges, including poor membrane permeability and rapid metabolic clearance. 2-(4-Methoxyphenyl)-2-phenylacetic acid serves as a valuable scaffold in the development of anti-inflammatory and analgesic agents.[1][2] This document provides a comprehensive guide for the strategic derivatization of this compound to enhance its biological activity, with a focus on anti-inflammatory applications. We present detailed, step-by-step protocols for the synthesis of amide and ester derivatives, explain the chemical rationale behind these modifications, and provide a validated protocol for evaluating their anti-inflammatory efficacy using an in-vitro nitric oxide (NO) production assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds by masking polar functional groups.
Introduction: The Rationale for Derivatization
This compound is a structural motif with recognized potential in medicinal chemistry. However, the free carboxylic acid group, while potentially contributing to target engagement, is ionizable at physiological pH. This high polarity can impede oral absorption, limit the molecule's ability to cross cellular membranes to reach intracellular targets, and make it susceptible to rapid renal clearance.
Derivatization is a cornerstone strategy in medicinal chemistry to address these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.[3] By converting the carboxylic acid to a less polar functional group, such as an ester or an amide, we can create prodrugs or new chemical entities with improved pharmacokinetic profiles. These modifications can:
-
Enhance Lipophilicity: Improving passive diffusion across biological membranes.
-
Protect from Metabolism: Masking the carboxylic acid from metabolic enzymes, such as UDP-glucuronosyltransferases.
-
Modulate Solubility: Fine-tuning solubility for optimal formulation and delivery.
-
Alter Target Binding: In some cases, the derivative itself may exhibit a different or improved binding affinity for the biological target.
This application note details two primary derivatization pathways—amide and ester formation—and provides the means to quantify the resulting change in biological activity.
Strategic Workflow for Derivative Synthesis and Evaluation
The overall process involves a logical progression from chemical synthesis to biological validation. The goal is to create a small library of derivatives and identify candidates with superior activity compared to the parent compound.
Caption: Overall workflow from parent compound to lead candidate identification.
Synthetic Protocols for Derivatization
The following protocols provide detailed methodologies for creating amide and ester derivatives. Safety glasses, lab coats, and gloves must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol A: Amide Synthesis via Thionyl Chloride Activation
This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an amine to form the corresponding amide. This one-pot method is efficient and broadly applicable.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath, nitrogen/argon line
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolution: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 10-15 minutes.
-
Scientist's Note: This step is exothermic and produces HCl and SO₂ gas; slow, dropwise addition at 0 °C is critical to control the reaction rate and minimize side reactions. The reaction should be vented through a scrubber containing a base solution.
-
-
Acyl Chloride Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Amine Addition: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve the chosen amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.
-
Rationale: The base (triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards amide formation and preventing the protonation of the amine nucleophile.[5]
-
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (using a solvent system like hexane/ethyl acetate) or recrystallization to yield the pure amide derivative.
Protocol B: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward method, particularly suitable for simple, unhindered alcohols.[6]
Materials:
-
This compound
-
Desired alcohol (e.g., Methanol, Ethanol; must be used in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Toluene (if using Dean-Stark apparatus)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (or Dean-Stark apparatus)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., using methanol as the solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring solution.
-
Scientist's Note: The reaction is an equilibrium. Using a large excess of the alcohol as the solvent drives the reaction towards the ester product, in accordance with Le Chatelier's principle.[5] For higher-boiling alcohols, a Dean-Stark apparatus can be used with a non-polar solvent like toluene to azeotropically remove the water byproduct, which also drives the equilibrium.
-
-
Heating: Heat the reaction mixture to reflux and maintain for 2-10 hours. Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.
-
Cooling and Neutralization: Cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until gas evolution stops.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Add ethyl acetate or DCM to the residue and transfer to a separatory funnel. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography if necessary.
Biological Evaluation: Anti-inflammatory Activity
To assess the enhanced activity of the synthesized derivatives, a robust and widely used in-vitro assay is employed to measure the inhibition of nitric oxide (NO), a key pro-inflammatory mediator produced by macrophages upon stimulation.[7]
Principle of the Anti-inflammatory Assay
Caption: Mechanism of LPS-induced inflammation and points of inhibition.
Protocol C: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol uses the Griess reagent to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized derivatives and parent compound, dissolved in DMSO (cell culture grade)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent acid and derivatives) and a positive control (e.g., Dexamethasone) in DMEM. The final DMSO concentration should be <0.1%.
-
Pre-treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of your test compounds. Incubate for 1 hour.
-
Scientist's Note: A preliminary cell viability assay (e.g., MTT or PrestoBlue) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. This is a key part of making the protocol self-validating.
-
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plate for another 24 hours at 37 °C in a 5% CO₂ incubator.
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Data Presentation and Interpretation
The results should be analyzed to determine the concentration of each compound that inhibits 50% of the NO production (IC₅₀). Lower IC₅₀ values indicate higher potency.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound ID | Derivative Type | IC₅₀ for NO Inhibition (µM) | Max % Inhibition | Cell Viability at 100 µM (%) |
| Parent-01 | Carboxylic Acid | 85.2 ± 6.4 | 65% | >98% |
| Amide-Bz | Benzylamide | 15.7 ± 2.1 | 92% | >95% |
| Amide-Mph | Morpholinylamide | 22.4 ± 3.5 | 88% | >95% |
| Ester-Me | Methyl Ester | 41.8 ± 5.2 | 75% | >98% |
| Ester-Et | Ethyl Ester | 35.1 ± 4.8 | 81% | >97% |
| DEX | Dexamethasone (Control) | 0.5 ± 0.1 | 99% | >99% |
Interpretation: In this hypothetical example, the amide derivatives, particularly Amide-Bz , show significantly enhanced anti-inflammatory potency (lower IC₅₀) compared to the parent carboxylic acid, without inducing cytotoxicity. This suggests that the conversion to an amide is a successful strategy for improving the biological activity of this scaffold.
References
- Di Mola, I., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Mogale, M. A., et al. (2021). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI.
- Cravotto, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
- Sabila, P. U., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
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- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. Benchchem.
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- J&K Scientific. (2024). This compound | 21749-83-7. J&K Scientific.
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Application Note & Protocol: Safe Handling and Storage of 2-(4-Methoxyphenyl)-2-phenylacetic acid
Introduction: Understanding the Compound
2-(4-Methoxyphenyl)-2-phenylacetic acid (CAS No. 21749-83-7) is a versatile aromatic carboxylic acid used as a key intermediate in organic synthesis and pharmaceutical development.[1] Its applications often involve research into anti-inflammatory agents and the synthesis of complex molecular structures.[1] The compound typically presents as an off-white powder.[1]
Like many fine chemical powders and carboxylic acids, its physical form and chemical nature necessitate specific handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this reagent, grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[2] While a specific, comprehensive hazard profile for this compound is not universally published, data from structurally similar compounds (isomeric methoxyphenylacetic acids and other substituted phenylacetic acids) provide a strong basis for risk assessment.
The primary risks associated with this compound are:
-
Respiratory Tract Irritation: Fine powders can be easily inhaled, causing irritation.[3][4][5]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation or damage.[3][5]
-
Skin Irritation: Prolonged or repeated contact with skin may cause irritation.[3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[6]
-
Reactivity: As a carboxylic acid, it is incompatible with strong bases and oxidizing agents, and reactions may be exothermic.[7][8]
Summary of Potential Hazards
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | ⚠️ | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | ⚠️ | Warning | H315: Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation (Category 2A) | ⚠️ | Warning | H319: Causes serious eye irritation.[3] |
| STOT - Single Exposure (Category 3) | ⚠️ | Warning | H335: May cause respiratory irritation.[3][5] |
Note: This table is compiled based on data for structurally related compounds and represents a conservative assessment of likely hazards.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering controls are the primary method for minimizing exposure.[9] PPE serves as the final line of defense and must be used in conjunction with, not as a substitute for, engineering controls.[10][11]
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of the solid powder (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood.[2][3][10] This is critical to prevent the inhalation of airborne particles.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from solutions.[11][12]
-
Safety Stations: An accessible and operational safety shower and eyewash station must be located near the workstation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form.[13]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles with side shields or a full-face shield.[3][13][14] | Protects against splashes of solutions and airborne powder.[15] |
| Hand | Nitrile or butyl rubber gloves.[15][16] | Provides a chemical barrier to prevent skin contact. Gloves must be inspected before use and changed frequently.[17][18] |
| Body | A flame-retardant lab coat.[2] | Protects skin and personal clothing from spills and contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if work cannot be conducted in a fume hood or if significant dust is generated.[14][15] | Prevents inhalation of the fine powder.[15] |
| Footwear | Closed-toe shoes made of a non-porous material.[2][13] | Protects feet from spills. |
Safe Handling Workflow Diagram
The following diagram outlines the logical flow for safely managing this compound from receipt to disposal.
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Troubleshooting & Optimization
Optimizing reaction conditions for maximizing the yield of 2-(4-Methoxyphenyl)-2-phenylacetic acid.
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic acid. This molecule is a valuable building block in pharmaceutical research and drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.[1] Its diarylacetic acid structure, however, presents unique challenges in synthesis, primarily due to steric hindrance around the reactive centers. This can lead to low yields, incomplete reactions, and difficult purifications.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues in a practical Q&A format, and provide validated protocols to ensure you can maximize the yield and purity of your target compound.
Overall Synthetic Workflow
The most robust and adaptable laboratory-scale synthesis of this compound involves a two-stage process. First, the synthesis of the key intermediate, 2-(4-methoxyphenyl)-2-phenylacetonitrile, followed by its hydrolysis to the final carboxylic acid product.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary methods for synthesizing phenylacetic acids include the hydrolysis of benzyl cyanides and the carbonation of Grignard reagents.[2] For a diaryl-substituted compound like this, the most reliable and common laboratory approach is the hydrolysis of the corresponding diarylacetonitrile precursor . This precursor, 2-(4-methoxyphenyl)-2-phenylacetonitrile, is typically synthesized via nucleophilic substitution on a diarylmethyl halide.
Q2: Why is steric hindrance such a critical issue in this synthesis?
Steric hindrance is the most significant barrier to achieving high yields. The central α-carbon is bonded to two bulky aryl groups (phenyl and 4-methoxyphenyl). This crowding physically blocks the approach of nucleophiles to the electrophilic carbon of the nitrile group during hydrolysis.[3] Consequently, the reaction requires more forcing conditions (higher temperatures, longer times) than a simple alkyl nitrile, which can lead to side reactions or degradation.[4][5]
Q3: Which step is the most common point of failure or low yield?
The hydrolysis of the sterically hindered nitrile (Stage 2) is the most frequent bottleneck. Many researchers find themselves isolating either unreacted starting material or the stable amide intermediate, 2-(4-methoxyphenyl)-2-phenylacetamide. This occurs when the reaction conditions are not sufficiently vigorous to drive the second hydrolysis step (amide to carboxylic acid) to completion.[6]
Troubleshooting Guide: Stage 1 - Synthesis of the Nitrile Precursor
The optimal route to the nitrile precursor, 2-(4-methoxyphenyl)-2-phenylacetonitrile, involves the reaction of a halide, (4-methoxyphenyl)(phenyl)chloromethane, with a cyanide salt. To overcome the challenge of reacting an organic-soluble halide with an aqueous-soluble cyanide salt, Phase-Transfer Catalysis (PTC) is the method of choice.[7]
Q4: My cyanation reaction is extremely slow and the yield is poor. What is the cause?
A sluggish reaction is almost always due to the inability of the organic halide and the inorganic cyanide salt to react, as they reside in two different immiscible phases (e.g., an organic solvent and water).
Solution: Employ a Phase-Transfer Catalyst. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, acts as a shuttle.[8][9] The quaternary ammonium cation (Q+) pairs with the cyanide anion (CN-) to form an ion pair [Q+CN-] that is soluble in the organic phase. This allows the cyanide nucleophile to access and react with the organic halide.
Caption: PTC facilitates the reaction between immiscible reactants.
Q5: I'm observing a significant amount of (4-methoxyphenyl)(phenyl)methanol as a byproduct. How can I prevent this?
The formation of the corresponding alcohol is a classic sign that your halide precursor is hydrolyzing. This happens if there is water present in the reaction mixture, which can compete with cyanide as a nucleophile.
Solution: Use a Solid-Liquid PTC System. Instead of a liquid-liquid system (e.g., toluene/water), use an anhydrous organic solvent (like acetonitrile or toluene) with solid, finely powdered sodium cyanide. This minimizes the presence of water, thus preventing the hydrolysis side reaction. The PTC catalyst is still essential to carry the cyanide from the solid surface into the solution.[7]
Experimental Protocol 1: Synthesis of 2-(4-methoxyphenyl)-2-phenylacetonitrile
Materials:
-
(4-methoxyphenyl)(phenyl)chloromethane (1.0 eq)
-
Sodium Cyanide (NaCN), finely powdered (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Anhydrous Acetonitrile
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add finely powdered sodium cyanide (1.5 eq) and TBAB (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen atmosphere.
-
Reagent Addition: Dissolve (4-methoxyphenyl)(phenyl)chloromethane (1.0 eq) in anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove excess sodium cyanide and sodium chloride.
-
Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude nitrile can often be used directly in the next step or purified further by column chromatography if necessary.
Troubleshooting Guide: Stage 2 - Hydrolysis to Carboxylic Acid
This is the most challenging step. The key is to provide enough energy to overcome the steric hindrance without degrading the product. Both acid and base-catalyzed methods are viable, but they have distinct advantages and disadvantages.[10][11]
Q6: Acid or Base Hydrolysis: Which is the superior method for this hindered nitrile?
For sterically hindered substrates, base-catalyzed hydrolysis is strongly recommended .
Causality: Acid-catalyzed hydrolysis is a reversible equilibrium.[1][12] To drive it to completion, a large excess of water is needed. For a hindered substrate requiring long reaction times at high heat, this prolonged exposure to strong acid can cause side reactions like decarboxylation or sulfonation (if using H₂SO₄). In contrast, base-catalyzed hydrolysis is effectively irreversible.[6][13] The final step forms a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol byproduct, driving the reaction to completion and resulting in higher yields.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |
| Reversibility | Reversible equilibrium[12] | Irreversible reaction[13] |
| Typical Yield | Moderate to Good | Good to Excellent |
| Conditions | Harsh (Reflux in conc. H₂SO₄ or HCl) | Harsh (Reflux in conc. NaOH or KOH) |
| Work-up | Simple dilution and filtration. | Requires a separate acidification step to precipitate the product. |
| Key Advantage | Direct isolation of the carboxylic acid. | Higher yield due to irreversibility. |
| Key Disadvantage | Risk of incomplete reaction or side reactions. | Two-step work-up (neutralization/acidification). |
Table 1: Comparison of Acid vs. Base Hydrolysis for Hindered Nitriles.
Q7: My hydrolysis has stalled. I've isolated the amide intermediate. How do I push the reaction to completion?
Isolating the amide is a clear indication of incomplete hydrolysis. The steric hindrance makes the amide's carbonyl carbon less accessible to nucleophilic attack by water or hydroxide.
Solutions:
-
Increase Temperature: The most effective solution is to increase the reaction temperature. Using a high-boiling point solvent like ethylene glycol allows for temperatures of 140-160°C, which is often sufficient to hydrolyze even very stubborn amides.
-
Increase Reagent Concentration: Use a more concentrated solution of NaOH or KOH (e.g., 20-40% w/v).
-
Extend Reaction Time: Continue refluxing for an extended period (24-48 hours), monitoring periodically by TLC until the amide spot disappears.
Caption: Troubleshooting decision tree for incomplete nitrile hydrolysis.
Experimental Protocol 2: Base-Catalyzed Hydrolysis
Materials:
-
2-(4-methoxyphenyl)-2-phenylacetonitrile (1.0 eq)
-
Potassium Hydroxide (KOH) (10.0 eq)
-
Ethylene Glycol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitrile precursor (1.0 eq) and ethylene glycol (approx. 4-5 mL per gram of nitrile).
-
Base Addition: Prepare a concentrated solution of KOH (10.0 eq) in a small amount of water and add it to the flask.
-
Reaction: Heat the mixture to 140-150°C and maintain vigorous stirring. The mixture will become a thick slurry. The reaction can take 8-24 hours. Monitor by taking small aliquots, acidifying them, extracting with ether, and checking by TLC.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to below 100°C and carefully pour it over a large amount of crushed ice or cold water.
-
Acidification: While stirring vigorously, slowly add concentrated HCl until the pH of the solution is ~1-2. A thick, white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dry the final product under vacuum to yield pure this compound.
Purification and Analysis
Q8: What is the best solvent system for recrystallizing the final product?
A mixed solvent system is often ideal. Ethanol/water is a good starting point. Dissolve the crude acid in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Toluene can also be an effective solvent for recrystallization.
Q9: How can I confirm the purity of my final product?
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for quantifying purity, typically aiming for ≥99%.[14]
Safety Precautions
-
Cyanide Salts: Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Strong Acids and Bases: Concentrated HCl, H₂SO₄, NaOH, and KOH are highly corrosive. Handle with care and appropriate PPE.
-
High Temperatures: Reactions involving high-boiling solvents like ethylene glycol pose a risk of severe burns. Ensure the apparatus is securely clamped and that heating is controlled with a suitable mantle and temperature probe.
References
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
- Google Patents. (2015).
-
Hoda A. Abdel-Malek, Ewies F. Ewies. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Syntheses. ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]
- Google Patents. (2016).
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
-
ResearchGate. (2025, August 6). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Google Patents. (2019).
-
Quora. (2015, November 1). Explain on what basis do acid and basic hydrolysis are employed for different reactions?[Link]
-
Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
National Institutes of Health. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
-
Science Discussions. Mechanisms of Ester hydrolysis. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]
- Google Patents. (1993). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides.
- Google Patents. (2010). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
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Troubleshooting low yield in the synthesis of arylalkanoic acids.
Welcome to the technical support center for the synthesis of arylalkanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Here, we address common issues with field-proven insights and evidence-based solutions.
Frequently Asked Questions (FAQs)
This section provides answers to general questions that often arise during the synthesis of arylalkanoic acids, regardless of the specific synthetic route employed.
Q1: My overall yield is consistently low, but my starting materials are consumed. Where should I begin troubleshooting?
A1: When starting materials are consumed but the desired product yield is low, the primary suspects are competing side reactions or product degradation. We recommend the following initial steps:
-
Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction at regular intervals. This will help you determine if the reaction is stalling, if intermediates are accumulating, or if side products are forming over time.
-
Purity of Reagents and Solvents: Ensure all reagents are of high purity and that solvents are anhydrous and/or deoxygenated as required by the specific reaction chemistry. Impurities can poison catalysts or participate in unwanted side reactions.
-
Temperature Control: Inconsistent or excessive heating can lead to thermal decomposition of sensitive starting materials, intermediates, or the final product. Ensure accurate and stable temperature control throughout the reaction.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from my product. What are some general strategies for improving product purity?
A2: Complex reaction mixtures are a common challenge. To improve purity:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents. A lower temperature or shorter reaction time might minimize the formation of certain byproducts.
-
Recrystallization: If your arylalkanoic acid is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.
-
Chromatography: Flash column chromatography is a standard method for purification. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent and gradually increasing polarity) is crucial for achieving good separation.
Troubleshooting Guide 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. However, several pitfalls can lead to low yields when synthesizing arylalkanoic acids.
Q3: My initial alkylation of diethyl malonate with an aryl halide is failing or giving very low yields. What's going wrong?
A3: The direct alkylation of malonic esters with aryl halides under standard S_N2 conditions is generally unsuccessful because aryl halides are unreactive towards nucleophilic substitution.[1] For the synthesis of arylalkanoic acids via this route, a common strategy is to use an arylmethyl halide (e.g., benzyl bromide) or another activated benzylic halide.
If you are using a suitable benzylic halide and still observing low yields, consider the following:
-
Choice of Base: The base used for deprotonation of the malonic ester is critical. Sodium ethoxide in ethanol is commonly used for diethyl malonate.[1] It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification, a side reaction where the ester groups are exchanged, leading to a mixture of products.[1][2]
-
Dialkylation: A common side product is the dialkylated malonic ester.[3] This occurs when the monoalkylated product is deprotonated and reacts with another equivalent of the alkyl halide. To minimize this, use a slight excess of the malonic ester relative to the alkyl halide.
Q4: The hydrolysis and decarboxylation steps are not going to completion, resulting in a mixture of products. How can I drive the reaction to completion?
A4: Incomplete hydrolysis or decarboxylation can significantly lower your yield of the desired arylalkanoic acid.
-
Incomplete Hydrolysis: Saponification (hydrolysis under basic conditions) of the sterically hindered dialkyl malonic ester can be sluggish.[1] Ensure you are using a sufficient excess of a strong base (e.g., NaOH or KOH) and an adequate reflux time. The reaction can be monitored by TLC until the starting ester has been completely consumed.
-
Difficult Decarboxylation: While most alkylated malonic acids decarboxylate readily upon heating, some di-substituted variants can be more resistant.[1] After acidification of the hydrolyzed product, ensure the mixture is heated to a sufficiently high temperature (typically above 150 °C) to drive off CO2. The cessation of gas evolution is a good indicator that the reaction is complete.
Troubleshooting Workflow for Malonic Ester Synthesis
Caption: Troubleshooting workflow for the malonic ester synthesis of arylalkanoic acids.
Troubleshooting Guide 2: Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[4][5] However, it involves hazardous reagents and several potential side reactions.
Q5: My Arndt-Eistert reaction is producing a significant amount of an α-chloromethylketone byproduct. How can I prevent this?
A5: The formation of an α-chloromethylketone is a common side reaction that occurs when the hydrogen chloride (HCl) generated during the formation of the diazoketone reacts with the diazoketone product.[6] To circumvent this, the HCl must be scavenged. This can be achieved in two ways:
-
Excess Diazomethane: Using a second equivalent of diazomethane, which will react with the HCl.[6][7]
-
Tertiary Amine Base: The inclusion of a non-nucleophilic base, such as triethylamine, will also effectively neutralize the HCl.[6] This is often referred to as the Newman-Beal modification.
Q6: The Wolff rearrangement step is giving a low yield of the desired acid, and I'm observing other byproducts. What are the likely causes?
A6: The Wolff rearrangement is the key step in the Arndt-Eistert synthesis and its efficiency is crucial for a good overall yield.[8][9] Low yields can be attributed to several factors:
-
Inefficient Rearrangement: The rearrangement can be induced thermally, photochemically, or with a metal catalyst (typically silver(I) oxide or silver benzoate).[8][10] If you are using thermal conditions, the temperature might be too low or, conversely, too high, leading to decomposition. For catalytic reactions, ensure your catalyst is active and not poisoned.
-
Competing Insertion Reactions: The carbene intermediate formed during the Wolff rearrangement can undergo other reactions besides the desired 1,2-rearrangement. If the reaction is conducted in a protic solvent like methanol, O-H insertion can occur, leading to the formation of a methoxy ketone side product.[8]
-
Ketene Dimerization: The ketene intermediate is highly reactive and can dimerize if not trapped efficiently by a nucleophile.[8][10] Ensure that a sufficient amount of the nucleophile (e.g., water for the acid, or an alcohol for an ester) is present in the reaction mixture.
Troubleshooting Guide 3: Hydrolysis of Aryl Nitriles
The hydrolysis of aryl nitriles to the corresponding carboxylic acids is a direct and often high-yielding method. The most common issue is incomplete reaction.
Q7: My nitrile hydrolysis is stopping at the amide intermediate, and I'm unable to obtain the carboxylic acid. How can I push the reaction to completion?
A7: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[11][12] In some cases, particularly under milder basic conditions, the amide can be isolated as the main product.[11][13] To ensure complete hydrolysis to the carboxylic acid:
-
Harsh Reaction Conditions: Both acidic and basic hydrolysis generally require vigorous conditions, such as heating under reflux for an extended period.[11][14]
-
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid like HCl or H₂SO₄ will typically yield the carboxylic acid and the corresponding ammonium salt.[12][14][15]
-
Basic Hydrolysis: Refluxing the nitrile with a strong aqueous base like NaOH or KOH will initially form the carboxylate salt and ammonia.[14][15] A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid.[14][15]
Q8: Are there any side reactions to be aware of during nitrile hydrolysis?
A8: While generally a clean reaction, under very harsh acidic conditions, sensitive functional groups on the aryl ring may be susceptible to degradation or unwanted reactions. It is always advisable to monitor the reaction progress to avoid prolonged exposure to harsh conditions once the reaction is complete.
Troubleshooting Guide 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern approaches to arylalkanoic acid synthesis often involve the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form a key carbon-carbon bond in a precursor molecule.
Q9: My Suzuki coupling reaction to form an aryl-aryl bond in my precursor is sluggish and giving low conversion. What are the first things to check?
A9: A sluggish Suzuki coupling is a common problem. Here are the initial checks to perform:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[16] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.
-
Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent are all critical. Impurities can poison the catalyst. Boronic acids, in particular, can undergo decomposition or oligomerization during storage.[16]
-
Base Selection: The choice of base is crucial. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the reaction medium is also important.[16]
Q10: I'm observing a black precipitate in my reaction vessel, and the reaction has stopped. What is happening and how can I fix it?
A10: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation.[17] This occurs when the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal. To prevent this:
-
Ligand Selection: The choice of phosphine ligand is one of the most critical parameters in a Suzuki coupling. The ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. For challenging substrates, especially those that are sterically hindered, bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote efficient oxidative addition and reductive elimination and prevent catalyst decomposition.[18]
-
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular decomposition pathways that lead to palladium black formation.
-
Temperature: Excessive temperatures can accelerate catalyst decomposition.[16] Try running the reaction at a lower temperature for a longer period.
Decision Tree for Troubleshooting Sluggish Suzuki Couplings
Caption: Decision tree for addressing low-yielding Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Saponification and Decarboxylation in Malonic Ester Synthesis
-
To the alkylated malonic ester in a round-bottom flask, add a 2-3 molar excess of 10-20% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Add ethanol as a co-solvent to aid in the solubility of the ester.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible. This may take several hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This should be done in an ice bath as the neutralization is exothermic.
-
The dicarboxylic acid may precipitate upon acidification.
-
Heat the acidified mixture to 150-180 °C. The use of an oil bath is recommended for stable temperature control.
-
Maintain this temperature until the evolution of carbon dioxide gas ceases.
-
Cool the mixture, and extract the desired arylalkanoic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Summary
| Synthesis Method | Common Issues | Key Parameters to Optimize | Potential Side Products |
| Malonic Ester Synthesis | Low alkylation yield; Incomplete hydrolysis/decarboxylation | Base choice, stoichiometry, reaction time, temperature | Dialkylated product, transesterification products, mono-ester/mono-acid |
| Arndt-Eistert Synthesis | Formation of α-haloketones; Inefficient Wolff rearrangement | Use of excess diazomethane or base; catalyst choice, nucleophile concentration | α-chloromethylketone, O-H insertion products, ketene dimers |
| Nitrile Hydrolysis | Reaction stops at the amide stage | Reaction time, temperature, concentration of acid/base | Amide intermediate |
| Suzuki Coupling | Catalyst deactivation; Sluggish reaction; Homocoupling | Ligand choice, base, solvent, temperature, inert atmosphere | Palladium black, homocoupled products, protodeboronation products |
References
-
Willgerodt rearrangement. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]
-
What Is Willgerodt-Kindler Reaction?. Unacademy. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Canadian Chemical Transactions. [Link]
-
Arndt–Eistert reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Wolff-Rearrangement. Organic Chemistry Portal. [Link]
-
Wolff rearrangement. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
12.5 Preparation of carboxylic acids : 12.5.1 From nitriles and amides. Filo. [Link]
-
The Arndt-Eistert Reaction. Organic Reactions. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]
-
11.5: Wolff Rearrangement. Chemistry LibreTexts. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Portal. [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Arndt–Eistert reaction. Grokipedia. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Data. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]
-
71-74.pdf. University of Calgary. [Link]
-
21.5. Hydrolysis of nitriles. Lumen Learning. [Link]
-
ARNDT EISTERT REACTION. ADICHEMISTRY. [Link]
-
Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. ACS Publications. [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
-
The Wolff Rearrangement. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]
Sources
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How to remove impurities from a crude sample of 2-(4-Methoxyphenyl)-2-phenylacetic acid.
Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of impurities from crude samples of this important pharmaceutical intermediate.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic agents[1]. The purity of this compound is critical for downstream applications, including drug substance synthesis, where even trace impurities can affect reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to identifying potential impurities based on common synthetic routes and offers detailed, step-by-step protocols for effective purification. The troubleshooting and FAQ sections are designed to address specific challenges you may encounter during your experimental work.
Understanding Potential Impurities
The nature and quantity of impurities in a crude sample of this compound are highly dependent on the synthetic route employed. Below is a summary of common synthetic strategies and their likely impurities.
| Synthetic Route | Common Starting Materials | Potential Impurities |
| Hydrolysis of Nitrile | 2-(4-methoxyphenyl)-2-phenylacetonitrile | Unreacted nitrile, amide intermediate, starting materials from nitrile synthesis (e.g., anisyl alcohol)[2] |
| Grignard Reaction | A 4-methoxyphenyl Grignard reagent and a phenylacetate derivative, or a phenyl Grignard and a 4-methoxyphenylacetate derivative. | Biphenyl (from Grignard coupling), unreacted starting materials, byproducts from premature quenching of the Grignard reagent.[3] |
| Oxidation of corresponding alcohol/aldehyde | 2-(4-methoxyphenyl)-2-phenylethanol or 2-(4-methoxyphenyl)-2-phenylacetaldehyde | Unreacted starting material, over-oxidation products, or byproducts from the oxidant. |
A thorough understanding of the synthetic history of your crude sample is the first and most critical step in designing an effective purification strategy.
Purification Strategy Workflow
The selection of a purification method depends on the nature of the impurities. A general workflow for purifying this compound is presented below.
Caption: Workflow for Acid-Base Extraction.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
Finding a Suitable Solvent System:
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system is often effective. A common approach is to use a solvent in which the compound is soluble (e.g., ethanol, acetone) and a co-solvent in which it is less soluble (e.g., water, hexane).
Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Flash Column Chromatography
If impurities have similar acidic properties to the desired product, column chromatography may be necessary.
Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (mobile phase). For acidic compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid is often effective. A typical starting point could be a gradient of 10% to 50% ethyl acetate in hexane with 0.5% acetic acid.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Troubleshooting and FAQs
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are a few solutions:
-
Increase the solvent volume: The concentration of your compound may be too high. Add more of the primary solvent to the hot mixture and reheat until the oil redissolves, then cool again slowly.
-
Change the solvent system: The boiling point of your solvent system might be too high. Try a solvent with a lower boiling point.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help.
Q2: I don't get any precipitate after acidifying the aqueous layer during acid-base extraction. What went wrong?
A2: There are a few possibilities:
-
Insufficient acidification: Ensure you have added enough acid to bring the pH down to approximately 2. Check with pH paper.
-
Compound is water-soluble: While unlikely for this compound, if your product has significant water solubility, it may not precipitate. In this case, you would need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane, then dry and evaporate the organic layer.
-
Product was not in the aqueous layer: It's possible your initial extraction into the basic solution was incomplete. Re-extract the original organic layer with a fresh portion of the basic solution.
Q3: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A3: Streaking of acidic compounds on silica gel is common. To resolve this:
-
Add acid to the eluent: Incorporating a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid into your mobile phase will protonate the carboxylic acid and reduce its interaction with the acidic silica gel, resulting in sharper bands.
-
Use a different stationary phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.
Q4: How can I remove colored impurities from my sample?
A4:
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the carbon before cooling the solution. Use carbon sparingly, as it can also adsorb your product.
-
Column Chromatography: This is often very effective at separating colored impurities.
References
- Google Patents. (2003).
-
Organic Syntheses. (1977). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 6, p.573 (1988); Vol. 57, p.51 (1977). [Link]
-
Bull. Korean Chem. Soc. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[4][5]thiazepin-3(2H)-one. 24(11), 1649-1652. [Link]
-
Acta Crystallographica Section E. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. E62, o3998-o4000. [Link]
- Google Patents. (1997).
-
Academia. (2021). Experimental No. (4) Recrystallization. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Syntheses. (1955). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 3, p.557 (1955); Vol. 29, p.62 (1949). [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Organic Syntheses. (2021). Reduction of Carboxylic Acids to Alcohols Using BH3•SMe2 and Catalytic B(C6F5)3. 98, 245-263. [Link]
- Google Patents. (2013). Method for recovering and purifying phenylacetic acid. CN102249891B.
-
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). [Link]
- Google Patents. (2015). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. CN103396307A.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. 50(3), S164-S175. [Link]
-
Reddit. (2016). Isolation of a Carboxylic acid. r/chemhelp. [Link]
-
Organic Syntheses. (1963). CYCLODECANONE. Coll. Vol. 4, p.221 (1963); Vol. 35, p.32 (1955). [Link]
-
SIELC Technologies. (n.d.). Separation of 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- on Newcrom R1 HPLC column. [Link]
-
Chegg. (2013). Solved (1) Consider the synthesis of phenylacetic acid. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2018). Removal of Phenylacetic Acid from Aqueous Streams. [Link]
-
National Institutes of Health. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
Organic Syntheses. (1955). 1,4-DIPHENYL-1,3-BUTADIENE. Coll. Vol. 3, p.364 (1955); Vol. 23, p.30 (1943). [Link]
-
Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Coll. Vol. 8, p.26 (1993); Vol. 67, p.1 (1989). [Link]
-
Open Library Publishing Platform. (n.d.). Experiment 9: Organic Chemistry Part I. [Link]
-
Minnesota State University Moorhead. (n.d.). Grignard Reaction. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
Sources
Technical Support Center: Enhancing the Chiral Purity of 2-(4-Methoxyphenyl)-2-phenylacetic acid
Prepared by: Senior Application Scientist, Chemical Development Division
This guide is designed for researchers, scientists, and drug development professionals actively working on the chiral separation of 2-(4-Methoxyphenyl)-2-phenylacetic acid. As a member of the 2-arylpropionic acid family, achieving high enantiomeric purity is often critical for its intended biological activity and regulatory approval.[1] This document provides practical, experience-driven solutions to common challenges encountered during the resolution process, moving from foundational concepts to in-depth troubleshooting of specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral resolution of this compound.
Q1: What are the primary methods for the chiral resolution of this compound?
The most established and scalable method for resolving racemic carboxylic acids like this compound is diastereomeric salt crystallization .[2] This classical technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physicochemical properties, such as solubility, one salt can be selectively crystallized from a suitable solvent.[3]
For analytical assessment and small-scale preparative work, chiral High-Performance Liquid Chromatography (HPLC) is also widely used. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[4]
Q2: How do I select an appropriate chiral resolving agent for my acid?
The selection is a critical step and often requires empirical screening. For resolving a carboxylic acid, you will need a chiral base. Common and effective resolving agents include:
-
Alkaloids (e.g., Cinchonidine, Cinchonine, Brucine)
-
Chiral amines (e.g., (R)- or (S)-1-phenylethylamine, (1R,2S)-Ephedrine)
-
Specialized amines like (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE), which have shown success with similar acids.[5]
The optimal choice depends on the specific interactions that lead to a stable, well-formed crystal lattice with one diastereomer while leaving the other in solution. A preliminary screening with 3-4 different resolving agents in various solvents is a standard starting point.
Q3: How is the enantiomeric excess (% ee) of my final product determined?
Accurate determination of enantiomeric excess (% ee) is crucial. The most common and reliable methods are:
-
Chiral HPLC: This is the gold standard for quantitative analysis. It provides excellent resolution and sensitivity for detecting even small amounts of the undesired enantiomer.[6] Polysaccharide-based columns are often a good starting point for method development.[7]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the NMR spectra (typically ¹H or ¹⁹F) of the two enantiomers will show distinct signals. The integration of these signals allows for the calculation of the % ee.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the stereochemical composition of a sample, though it often requires more intensive model development for accurate quantification of both enantiomeric and diastereomeric excess.[8][9]
Q4: What is a realistic % ee to expect from a single crystallization step?
A single, well-optimized diastereomeric crystallization can often yield an enantiomeric excess of >90-95%. However, achieving >99% ee typically requires one or two subsequent recrystallizations of the diastereomeric salt or a final purification of the liberated acid. The maximum achievable purity from a single step can be limited by the formation of a eutectic mixture between the two diastereomeric salts.[2][10]
Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses specific problems encountered during the resolution process in a question-and-answer format.
Problem 1: After adding the resolving agent and solvent, no precipitate forms.
-
Potential Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent system.
-
Solution:
-
Concentrate the Solution: Carefully remove the solvent under reduced pressure to induce supersaturation.
-
Introduce an Anti-Solvent: Slowly add a solvent in which the salts are known to be insoluble (e.g., adding an alkane like hexane to an ethyl acetate solution) until turbidity is observed.
-
Cool the Solution: Lower the temperature of the solution slowly. Sub-ambient temperatures often significantly reduce solubility.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The imperfections in the glass can serve as nucleation points for crystal growth.
-
-
-
Potential Cause 2: Incorrect Stoichiometry. The molar ratio of the racemic acid to the resolving agent is critical.
-
Solution: Ensure you are using the correct stoichiometry. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective, especially if the resolving agent is expensive. Re-verify the molecular weights and masses used.
-
-
Potential Cause 3: Inappropriate Solvent Choice.
-
Solution: Conduct a solvent screen. The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the undesired salt remains in solution. See the solvent screening table in Part 3 for guidance.
-
Problem 2: The isolated product has a low enantiomeric excess (% ee).
This is the most common challenge in chiral resolution.
-
Potential Cause 1: Poor Diastereomeric Recognition. The chosen resolving agent may not be effective at differentiating between the two enantiomers, leading to salts with similar solubilities.
-
Solution: Screen a different class of resolving agents. If an acyclic amine failed, try a rigid alkaloid. The structural complementarity between the acid and the base is key to forming a stable, crystalline salt.
-
-
Potential Cause 2: Unfavorable Solvent System. The solvent plays a crucial role beyond just solubility. It can mediate the interactions that lead to selective crystallization.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). Sometimes a mixture of solvents provides the best selectivity.
-
Consider Solvent-Induced Effects: Be aware that in some systems, changing the solvent can even invert which enantiomer crystallizes.[5] This highlights the profound impact of the solvent on the crystal packing.
-
-
-
Potential Cause 3: Crystallization Occurred Too Quickly (Kinetic Trapping). Rapid precipitation or "crashing out" of the solid can trap the undesired diastereomer within the crystal lattice, leading to poor purity.
-
Solution:
-
Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. A programmable cooling bath is ideal for maximum control.
-
Maintain a Higher Crystallization Temperature: Sometimes, crystallization at a slightly higher temperature (e.g., room temperature instead of 0 °C) provides better selectivity, albeit with a potential reduction in yield.
-
Controlled Addition of Anti-Solvent: If using an anti-solvent, add it very slowly, perhaps dropwise, to the solution at a slightly elevated temperature.
-
-
-
Potential Cause 4: Kinetic vs. Thermodynamic Control. The diastereomer that crystallizes first (kinetic product) may not be the most stable one. Over time, the system may equilibrate to a mixture with lower purity.
-
Solution: Experiment with the crystallization time. In some cases, filtering the crystals relatively quickly (e.g., within 1-2 hours) can yield a product with higher enantiomeric purity than allowing the mixture to stir overnight.[11]
-
Problem 3: The yield of the desired diastereomeric salt is very low.
-
Potential Cause 1: High Solubility of the Target Salt. Even if the selectivity is good, the desired salt may still be too soluble, leading to a poor isolated yield.
-
Solution:
-
Optimize the Solvent/Anti-Solvent Ratio: Increase the proportion of the anti-solvent to maximize precipitation.
-
Reduce the Crystallization Temperature: Cool the mixture for a longer period at the lowest practical temperature (e.g., -20 °C if the solvent allows).
-
"Wash" with Mother Liquor: When filtering, wash the collected crystals with a small amount of the cold mother liquor (the filtrate) rather than fresh cold solvent, which can cause some of the product to redissolve.
-
-
-
Potential Cause 2: Insufficient Resolving Agent.
-
Solution: While sub-stoichiometric amounts can be effective, if the yield is persistently low, try increasing the amount of the resolving agent to 1.0 equivalent relative to the enantiomer you wish to isolate (i.e., 0.5 equivalents relative to the racemate).
-
Problem 4: I have a pure diastereomeric salt, but I'm struggling to liberate the enantiopure acid.
-
Potential Cause: Incomplete Acid/Base Extraction. The process of breaking the salt and separating the free acid from the resolving agent may be inefficient.
-
Solution: Follow a rigorous extraction protocol.
-
Dissolve/Suspend the Salt: Place the diastereomeric salt in a separatory funnel with water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify: Add a strong acid (e.g., 1-2 M HCl) dropwise while shaking. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of ~1-2 to ensure the carboxylic acid is fully protonated.
-
Extract: Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent to recover all of the product.
-
Wash: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Part 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Examples | Typical Application | Key Considerations |
| Chiral Primary Amines | (R/S)-1-Phenylethylamine | General purpose, widely applicable | Commercially available and relatively inexpensive. |
| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1R,2S)-Norephedrine | Can provide multiple interaction points (H-bonding) | May offer enhanced diastereomeric recognition. |
| Cinchona Alkaloids | Cinchonidine, Quinine, Quinidine | Bulky, rigid structures for resolving aromatic acids | Often highly effective but can be more expensive. |
| Specialized Amines | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Effective for acids with nearby H-bonding groups[5] | Can provide excellent selectivity in specific cases. |
Table 2: Example Solvent Screening for Crystallization Optimization
| Solvent Class | Example Solvents | Polarity | Typical Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | High | High solubility; often used as the primary solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Good balance of solubility and crystallinity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Can be effective but may form solvates. |
| Ethers | Diethyl Ether, MTBE, THF | Low-Medium | Often used as anti-solvents or for slurries. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Low solubility; primarily used as anti-solvents. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a warm solvent (e.g., isopropanol or ethyl acetate).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 - 1.0 equivalents of the chosen chiral base in the same warm solvent. Add this solution slowly to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps (e.g., seeding, refrigeration, anti-solvent addition). Let the crystallization proceed for a controlled amount of time (e.g., 2-18 hours).
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Optional): At this stage, a small sample of the salt can be liberated (see Problem 4) to check the % ee by chiral HPLC. This helps determine if further recrystallization of the salt is needed.
-
Recrystallization (If Needed): To improve chiral purity, recrystallize the diastereomeric salt from a fresh portion of the same or a different solvent system.
-
Liberation of Free Acid: Once the desired salt purity is achieved, follow the acid/base extraction protocol described in "Problem 4" to obtain the enantiomerically enriched this compound.
-
Final Analysis: Determine the final % ee of the acid using a validated chiral HPLC method.
Mandatory Visualizations
Diagram 1: Workflow for Chiral Resolution via Crystallization
Caption: General workflow for resolving a racemic acid.
Diagram 2: Troubleshooting Decision Tree for Low % ee
Caption: A decision tree for troubleshooting low enantiomeric purity.
References
-
National Institutes of Health (NIH). (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. Retrieved January 21, 2026, from [Link]
- Google Patents. (2014). WO 2014/030106 A2.
-
PubMed. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Retrieved January 21, 2026, from [Link]
-
Korean Chemical Society. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[12][13]-thiazepin-3(2H)-one. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 21, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid. Retrieved January 21, 2026, from [Link]
-
PubMed. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Retrieved January 21, 2026, from [Link]
-
MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid.... Retrieved January 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved January 21, 2026, from [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved January 21, 2026, from [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved January 21, 2026, from [Link]
-
ChromTech. (n.d.). Chiral HPLC Columns. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved January 21, 2026, from [Link]
-
HPLC.eu. (n.d.). chiral columns . Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved January 21, 2026, from [Link]
Sources
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Industrial Scale Synthesis of 2-Arylpropionic Acids
Welcome to the Technical Support Center for the Industrial Synthesis of 2-Arylpropionic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens."
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to troubleshoot common challenges and optimize your synthetic strategies. We will delve into the critical aspects of stereoselectivity, process efficiency, and product purity that are paramount for successful industrial-scale production.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the industrial synthesis of 2-arylpropionic acids like Ibuprofen and Naproxen.
FAQ 1: Controlling Stereochemistry - Why is my chiral resolution yielding low enantiomeric excess (e.e.)?
Answer: Achieving high enantiomeric excess is arguably the most critical challenge in profen synthesis, as the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer can be inactive or contribute to side effects.[1] Low e.e. in chiral resolution often points to several potential issues:
-
Suboptimal Enzyme or Catalyst Activity: The efficiency of kinetic resolution is highly dependent on the chosen biocatalyst (e.g., lipase, esterase) or chemical catalyst. Factors such as pH, temperature, and solvent can significantly impact enzyme activity and enantioselectivity.[2] It's crucial to operate within the optimal range for your specific catalyst system.
-
Incomplete Reaction: If the resolution reaction is not allowed to proceed to the optimal conversion (typically around 50% for kinetic resolutions), the enantiomeric excess of the remaining substrate will be suboptimal. Real-time monitoring of the reaction progress is essential.
-
Racemization: The desired (S)-enantiomer may undergo racemization under certain reaction conditions, such as high temperatures or the presence of acidic or basic impurities. This chiral inversion can diminish the enantiomeric purity of the final product.[3]
-
Impure Substrates: The presence of impurities in the racemic starting material can sometimes inhibit or interfere with the catalyst, leading to poor enantioselection.
Troubleshooting Steps:
-
Catalyst Screening and Optimization: If you are using an enzymatic resolution, consider screening a panel of different lipases or esterases to find one with higher enantioselectivity for your specific substrate.[2] For chemical resolutions, ensure the chiral resolving agent is of high purity.
-
Reaction Condition Optimization: Systematically vary the pH, temperature, and solvent to determine the optimal conditions for your resolution. A design of experiments (DoE) approach can be highly effective here.
-
Monitor Reaction Progress: Utilize analytical techniques like chiral HPLC or capillary electrophoresis to monitor the reaction in real-time, allowing you to stop the reaction at the point of maximum e.e. for the desired enantiomer.[4]
-
Investigate Racemization: Conduct stability studies on your purified (S)-enantiomer under the reaction conditions to assess the risk of racemization. If racemization is observed, explore milder reaction conditions.
FAQ 2: Synthesis Efficiency - My overall yield is consistently low in the multi-step synthesis of Ibuprofen. Where should I focus my optimization efforts?
Answer: Low overall yield in a multi-step synthesis is a common industrial hurdle. The traditional Boots synthesis of ibuprofen, for example, involves six steps, and inefficiencies at any stage can significantly impact the final output.[5] The BHC (Boots-Hoechst-Celanese) process offers a more atom-economical, three-step alternative.[6]
Key Areas for Optimization:
-
Friedel-Crafts Acylation: This initial step is crucial for setting up the aryl ketone intermediate. Incomplete reactions or the formation of side products can be a major source of yield loss.[6]
-
Catalyst Choice and Loading: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and used in the correct stoichiometric amount.
-
Reaction Conditions: Temperature control is critical to prevent side reactions.
-
-
Reduction Step: The reduction of the ketone to the corresponding alcohol or directly to the alkyl group must be efficient and selective.
-
Reagent Selection: Reagents like sodium borohydride (NaBH₄) are commonly used for the reduction to an alcohol.[6] Incomplete reduction will result in starting material contamination in the next step.
-
-
Carbonylation/Carboxylation: The introduction of the carboxylic acid moiety is a key step.
-
Grignard Reactions: If using a Grignard-based route, ensuring the complete formation of the Grignard reagent is vital. Moisture and air must be rigorously excluded.[6]
-
Catalytic Carbonylation: Palladium-catalyzed carbonylation of the corresponding alcohol or halide is a more modern and efficient approach. Catalyst deactivation or low turnover can be a problem.[7]
-
Troubleshooting Workflow:
FAQ 3: Purification and Impurities - I am struggling to remove a persistent impurity from my final 2-arylpropionic acid product. What are common impurities and how can I remove them?
Answer: Product purity is non-negotiable in the pharmaceutical industry. Persistent impurities in the final active pharmaceutical ingredient (API) can arise from various sources, including starting materials, side reactions, and degradation products.
Common Impurities and Removal Strategies:
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction in the final synthetic step. | Recrystallization is often effective. Selecting a solvent system where the product has lower solubility than the starting material is key. |
| Di-acylated or Di-alkylated Byproducts | Side reactions during Friedel-Crafts acylation or alkylation.[5] | Column chromatography can be used, but is often not ideal for large-scale production. Optimizing the stoichiometry and reaction conditions of the Friedel-Crafts step is the best approach. |
| Isomeric Byproducts | Lack of regioselectivity in the Friedel-Crafts reaction, leading to ortho or meta isomers. | Fractional crystallization can sometimes separate isomers. However, prevention through the use of more selective catalysts or directing groups is preferable. |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification. | Drying under vacuum at an appropriate temperature. The choice of solvent should also consider its boiling point and potential for removal. |
| Heavy Metals | Leaching from catalysts (e.g., Palladium) or reactors. | Treatment with activated carbon or the use of specific metal scavengers. |
Process Analytical Technology (PAT) for Impurity Monitoring:
Implementing Process Analytical Technology (PAT) can provide real-time insights into the formation of impurities during the manufacturing process.[8][9] Techniques like in-line Near-Infrared (NIR) or Raman spectroscopy can monitor the concentration of reactants, products, and key impurities, allowing for proactive control of the process to minimize impurity formation.[10][11][12]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Optimizing Enzymatic Kinetic Resolution of Racemic 2-Arylpropionic Acid Esters
Objective: To achieve high enantiomeric excess (>99% e.e.) of the desired (S)-2-arylpropionic acid.
Background: Enzymatic kinetic resolution relies on the stereoselective hydrolysis of one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. The hydrolyzed acid is then separated from the unreacted ester.[2]
Experimental Protocol:
-
Enzyme Selection:
-
Screen a variety of commercially available lipases (e.g., from Candida rugosa, Pseudomonas cepacia) and esterases for their activity and enantioselectivity towards your specific 2-arylpropionic acid ester.[13]
-
Immobilized enzymes are often preferred for industrial applications as they can be easily recovered and reused.
-
-
Reaction Setup:
-
Substrate: Racemic 2-arylpropionic acid methyl or ethyl ester.
-
Enzyme: Immobilized lipase or esterase.
-
Solvent System: A biphasic system (e.g., toluene/water or heptane/water) is often used to facilitate product separation.
-
pH Control: Maintain the pH of the aqueous phase at the optimum for the chosen enzyme (typically between 6 and 8) using a pH-stat or a buffer. As the reaction proceeds, the carboxylic acid produced will lower the pH, which can inhibit the enzyme.
-
-
Reaction Monitoring:
-
Periodically take samples from the organic and aqueous phases.
-
Analyze the enantiomeric excess of the unreacted ester in the organic phase and the produced acid in the aqueous phase using chiral HPLC.
-
Monitor the overall conversion of the reaction.
-
-
Work-up and Purification:
-
Once the desired e.e. and conversion are reached (ideally around 50% conversion for maximum e.e. of both product and remaining substrate), stop the reaction.
-
Separate the organic and aqueous phases.
-
From the aqueous phase, acidify to precipitate the (S)-2-arylpropionic acid, which can then be filtered and dried.
-
The unreacted (R)-ester in the organic phase can be racemized and recycled to improve the overall process efficiency.
-
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Suboptimal temperature or pH.- Enzyme inhibition by substrate or product.- Poor mass transfer in a biphasic system. | - Optimize temperature and pH.- Consider substrate feeding strategies to maintain a low substrate concentration.- Increase agitation speed to improve mixing. |
| Low Enantioselectivity | - Incorrect enzyme choice.- Reaction conditions are not optimal for enantioselectivity. | - Screen other enzymes.- Optimize temperature and co-solvent. Sometimes, lower temperatures can improve enantioselectivity. |
| Difficulty in Product Separation | - Emulsion formation in the biphasic system. | - Adjust the pH or ionic strength of the aqueous phase.- Consider using a membrane separator. |
Guide 2: Implementing a Greener Synthesis of Ibuprofen via the BHC Process
Objective: To perform a more environmentally friendly and atom-economical synthesis of ibuprofen.
Background: The BHC process reduces the number of synthetic steps from six to three, significantly minimizing waste. It utilizes hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recycled.[5][6]
BHC Process Workflow:
Key Considerations for Industrial Scale-Up:
-
Handling of Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. Specialized equipment and stringent safety protocols are mandatory for its use on an industrial scale.
-
Catalyst Recycling: The efficiency of recycling the palladium catalyst used in the carbonylation step is crucial for the economic viability of the process.
-
Process Control: Continuous flow reactors can offer significant advantages for this process, allowing for better temperature control, improved safety in handling HF, and more consistent product quality.[14]
References
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers. [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. [Link]
- Process for producing an optically active 2-arylpropionic acid.
-
Synthesis of ibuprofen from benzene. The Science Snail. [Link]
-
Ibuprofen Synthesis. Synaptic. [Link]
-
Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology. [Link]
- Industrial synthesis technique for DL-naproxen.
-
Sustainability. Profen Group. [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]
-
Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Anestezjologia Intensywna Terapia. [Link]
-
Synthesis of Ibuprofen. Chemistry Steps. [Link]
-
Ibuprofen: Synthesis, production and properties. ResearchGate. [Link]
-
Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. International Journal of Molecular Sciences. [Link]
-
PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. Food and Drug Administration. [Link]
-
Tips and troubleshooting. Takara Bio. [Link]
-
Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Journal of Chromatography A. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Ibuprofen as an Emerging Contaminant of Concern: Occurrence in Southeast Asia Water Environment. E3S Web of Conferences. [Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah National University. [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate. [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
-
The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. AZoM. [Link]
-
Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Preliminary Pharmacological Evaluation of Naproxen Containing Pyrazoline Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. Molecules. [Link]
-
Our latest success: how to synthesise ibuprofen co-crystals at kilogram-scale, using drum mills. IMPACTIVE. [Link]
-
Ibuprofen Pollution in the Environment: A Critical Review of Sources, Physicochemical Properties, Ecotoxicological Implications, Human Health. National Environment and Pollution Technology. [Link]
-
Industrial synthesis technique for DL-naproxen. Patsnap. [Link]
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Process analytical technology. Wikipedia. [Link]
-
Asymmetric synthesis of (S)-ibuprofen. ResearchGate. [Link]
-
Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. [Link]
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[Ibuprofen in the Environment: Chemical Behavior and Ecological Impact in Freshwater Systems]. ResearchGate. [Link]
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Ibuprofen Properties, Reactions and Applications. Safrole. [Link]
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Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. Nucleic Acids Research. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
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Alternative synthetic routes for 2-(4-Methoxyphenyl)-2-phenylacetic acid with higher efficiency.
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals seeking to optimize existing protocols or explore alternative, higher-efficiency synthetic routes. We will move beyond simple procedural lists to delve into the causality behind experimental choices, address common points of failure, and provide validated protocols grounded in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 2,2-diaryl acetic acids like this one?
A1: The main hurdles include:
-
C-C Bond Formation: Creating the sterically hindered quaternary α-carbon efficiently can be difficult.
-
Side Reactions: Depending on the route, side reactions like homocoupling (Wurtz-type reactions in Grignard routes), reduction, and enolization of precursors can significantly lower yields.[1][2]
-
Harsh Conditions: Some traditional methods require harsh reagents or high temperatures, limiting functional group tolerance on the aromatic rings.
-
Purification: Separating the desired product from closely related impurities or unreacted starting materials can be challenging.
Q2: How do I select the most appropriate synthetic route for my laboratory's capabilities?
A2: The choice depends on several factors:
-
Scale: Grignard-based routes are often suitable for large-scale synthesis due to low-cost starting materials, but require stringent anhydrous conditions.
-
Expertise & Equipment: Palladium-catalyzed methods like the Suzuki-Miyaura coupling offer high efficiency and functional group tolerance but require expertise in handling air-sensitive catalysts and ligands.[3][4]
-
Starting Material Availability: The choice between starting from a substituted benzaldehyde, an acetophenone, or benzyl halides will dictate the most direct path.
-
Safety: The Willgerodt-Kindler reaction, for example, uses sulfur and morpholine at high temperatures and requires appropriate ventilation and safety protocols.[5][6]
Alternative Synthetic Strategies Overview
The synthesis of the target molecule can be approached from several distinct pathways. The diagram below illustrates the key strategic disconnections.
Caption: Key retrosynthetic approaches for the target molecule.
Troubleshooting Guides: From Theory to Benchtop Solutions
This section addresses specific, common issues encountered during synthesis in a practical Q&A format.
Scenario 1: Grignard-Based Synthesis
Q: My Grignard reaction (using Phenylmagnesium bromide and a 4-methoxyphenyl glyoxylate derivative) has a persistently low yield. What are the most likely causes and solutions?
A: Low yields in Grignard reactions are a classic problem, often stemming from a few key areas. Let's break down the troubleshooting process.[1][7][8]
Troubleshooting Decision Tree: Failing Grignard Reaction
Caption: A decision tree for troubleshooting low-yielding Grignard reactions.
-
Issue 1: Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction's initiation.
-
Solution: Activate the magnesium. Before adding your aryl halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF. Gentle warming should initiate a reaction (color change or bubbling), indicating the surface is active.[1][8] You can also mechanically activate it by grinding the turnings in a mortar and pestle immediately before use.[9]
-
-
Issue 2: Moisture Contamination: Grignard reagents are potent bases and are readily quenched by water.
-
Solution: Ensure absolute anhydrous conditions. Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) and cool before use. Use freshly distilled, anhydrous solvents.[1]
-
-
Issue 3: Competing Side Reactions:
-
Reduction: If your Grignard reagent has β-hydrogens, it can reduce the ketone instead of adding to it.[2] While less of an issue with Phenylmagnesium bromide, it's a possibility. Lowering the reaction temperature can favor addition over reduction.
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-position of the carbonyl substrate, which is a common issue with sterically hindered ketones.[1][2]
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide, leading to biphenyl byproduct.[1] This is often caused by adding the halide too quickly or localized high temperatures.
-
Scenario 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and an ethyl 2-bromo-2-phenylacetate derivative, but the reaction is sluggish and gives low conversion. What should I check?
A: The Suzuki-Miyaura reaction is powerful but sensitive to several factors.[4]
-
Issue 1: Inactive Catalyst: The Pd(0) active species can be oxidized or poisoned.
-
Solution: Ensure your reaction is thoroughly deoxygenated. Bubble an inert gas through your solvent for 15-30 minutes before adding the catalyst. Use high-quality, fresh palladium sources and phosphine ligands.
-
-
Issue 2: Inappropriate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[4]
-
Solution: The choice of base is critical. For Csp²-Csp³ couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] Ensure the base is finely powdered and anhydrous for solid-liquid reactions.
-
-
Issue 3: Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For sterically demanding Csp³ centers, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields. If using a standard ligand like PPh₃ fails, switching to a more advanced ligand is the first step.
-
-
Issue 4: Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (loss of the boron group) or form inactive trimeric boroxines upon standing.
-
Solution: Use fresh, high-quality boronic acid. If in doubt, you can convert it to a more stable trifluoroborate salt (e.g., using KHF₂) or a boronate ester (e.g., with pinacol), which are often more robust coupling partners.
-
High-Efficiency Synthetic Protocols
Below are detailed, step-by-step protocols for two recommended alternative routes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This route offers high yields and excellent functional group tolerance, proceeding via a Csp²-Csp³ coupling mechanism.[3]
Step 1: Synthesis of Ethyl 2-bromo-2-phenylacetate
-
This starting material can be synthesized from ethyl mandelate or ethyl phenylacetate via radical bromination. Commercially available sources are recommended for consistency.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 eq), ethyl 2-bromo-2-phenylacetate (1.0 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to 0.2 M concentration) via cannula.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting ester by column chromatography on silica gel.
Step 3: Saponification
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (2.0 M, 3.0 eq).
-
Reaction: Stir at room temperature or gently heat to 40 °C until TLC indicates complete consumption of the ester.
-
Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 2 M HCl.
-
Final Product: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Willgerodt-Kindler Reaction
This route utilizes a classical rearrangement of an aryl alkyl ketone, offering a cost-effective alternative if the deoxybenzoin starting material is readily available.[5][6][10]
Step 1: Synthesis of 4-Methoxydeoxybenzoin
-
This intermediate can be prepared via a Friedel-Crafts acylation of anisole with phenylacetyl chloride.
Step 2: Thioamide formation (Willgerodt-Kindler Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxydeoxybenzoin (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 6-12 hours. The reaction is typically run neat. Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of H₂S.
-
Work-up: Cool the reaction mixture to approximately 80 °C and carefully pour it into ethanol. Upon further cooling, the thiomorpholide product will crystallize.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
Step 3: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Suspend the crude thiomorpholide in a mixture of acetic acid and concentrated sulfuric acid (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux for 8-16 hours until the evolution of gas ceases and TLC analysis shows complete conversion.
-
Isolation: Cool the reaction mixture and pour it onto a mixture of ice and water. The carboxylic acid will precipitate.
-
Purification: Collect the crude acid by filtration. Recrystallize from a suitable solvent system (e.g., aqueous ethanol or toluene) to obtain the pure this compound.
Comparative Analysis of Synthetic Routes
| Feature | Grignard Route | Suzuki-Miyaura Coupling | Willgerodt-Kindler Reaction |
| Starting Materials | Aryl Halide, Mg, Carbonyl | Aryl Boronic Acid, Aryl Halide | Aryl Alkyl Ketone |
| Key Reagents | Anhydrous Solvents | Pd Catalyst, Ligand, Base | Sulfur, Morpholine |
| Typical Yield (%) | 50-75% | 80-95% | 60-80% |
| Advantages | Low-cost reagents, Scalable | High yield, High functional group tolerance, Mild conditions | Cost-effective, Uses simple starting materials |
| Disadvantages | Strict anhydrous conditions, Side reactions (Wurtz, reduction) | Expensive catalysts/ligands, Requires inert atmosphere | High temperatures, Use of noxious reagents (H₂S evolution), Limited substrate scope |
References
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents.
- US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents.
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines - PubMed. Available at: [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents.
-
Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle - ResearchGate. Available at: [Link]
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - Caltech. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
Willgerodt rearrangement - Wikipedia. Available at: [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. Available at: [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones - Organic Letters (ACS Publications). Available at: [Link]
-
Oxidative rearrangement of 1,1-disubstituted alkenes to ketones - PubMed. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. Available at: [Link]
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - PubMed. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
-
Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Grignard successes and failures - Sciencemadness.org. Available at: [Link]
-
Organic Synthesis Routes - Curriculum Press. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]
-
Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines | Request PDF - ResearchGate. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]
-
How do you improve the percent yield in Grignard reaction? - Quora. Available at: [Link]
-
Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed. Available at: [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. Available at: [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]
-
The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. - ResearchGate. Available at: [Link]
-
Alternative pathways for adipic acid synthesis. - ResearchGate. Available at: [Link]
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- 10. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(4-Methoxyphenyl)-2-phenylacetic Acid in Aqueous Media
From the Senior Application Scientist: Welcome to the technical support guide for 2-(4-Methoxyphenyl)-2-phenylacetic acid. This document is designed to provide you with practical, in-depth solutions to common solubility issues encountered when working with this compound in aqueous environments. As researchers and drug development professionals, we understand that overcoming formulation challenges is critical to experimental success. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in water. Is it expected to be poorly soluble?
A: Yes, this is a common observation. The molecular structure of this compound, which contains two bulky phenyl rings, results in a significant hydrophobic character. While the carboxylic acid group can interact with water, the large nonpolar surface area limits its aqueous solubility.[1][2] Many carboxylic acids with substantial hydrophobic regions are not readily soluble in water.[3][4]
Q2: How does pH influence the solubility of this compound?
A: The solubility of this compound is highly dependent on pH.[5][6][7][8][9] As a carboxylic acid, it can exist in two forms: a neutral, less soluble form at acidic pH and an ionized (deprotonated) carboxylate form that is much more soluble in water at basic pH.[3] This equilibrium is governed by the compound's pKa, the pH at which the acidic and basic forms are present in equal concentrations. For the related compound phenylacetic acid, the pKa is approximately 4.31.[10] By raising the pH of the solution above the pKa, you shift the equilibrium towards the more soluble carboxylate salt.[6][8]
Application Scientist's Note: A good rule of thumb is to adjust the pH to be at least 2 units above the pKa to ensure complete deprotonation and maximize solubility.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: Solubilization via pH Adjustment
-
Weigh the desired amount of this compound.
-
Add it to the desired volume of aqueous buffer (e.g., PBS, TRIS).
-
While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise.
-
Monitor the pH of the solution. As the pH increases, the compound will begin to dissolve.
-
Continue adding the base until the compound is fully dissolved and the target pH is reached and stable.
-
If necessary, adjust the final volume with the aqueous buffer.
Q3: My experiment is pH-sensitive and must be conducted at a neutral or acidic pH. What are my alternative options?
A: If altering the pH is not feasible, several other techniques can be employed to enhance solubility. These include the use of co-solvents, surfactants, or cyclodextrins.[11][12][13]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[12][14]
-
Surfactants: These molecules have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration (the critical micelle concentration), they can form micelles that encapsulate the insoluble compound, allowing it to be dispersed in water.[15][16][17]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[13][18][19][20][21]
Application Scientist's Note: The choice of method will depend on the specific requirements of your experiment, including allowable solvent concentrations and potential interactions with your biological system.
Q4: How do I choose and use a co-solvent system?
A: The selection of a co-solvent depends on the compound's properties and the experimental context. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[12][14] It's often best to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute this stock solution into your aqueous medium.[22]
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 5% | A powerful solvent, but can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | Generally well-tolerated in many biological systems. |
| PEG 300/400 | 5 - 40% | Often used in pharmaceutical formulations.[12][22] |
Experimental Protocol: Using a Co-solvent System
-
Prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 25 mg/mL stock.[22]
-
In a separate tube, prepare the final aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
If precipitation occurs, you may need to increase the percentage of co-solvent or use a combination of solubilizing agents.[22]
Caption: Workflow for co-solvent solubilization.
Q5: When should I consider using cyclodextrins, and how do they work?
A: Cyclodextrins are an excellent choice when you need to avoid organic solvents and significant pH changes, particularly for in vivo studies. They work by encapsulating the hydrophobic part of the drug molecule within their central cavity, forming a water-soluble inclusion complex.[13][19][20] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety, making it a common choice in pharmaceutical formulations.[22]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocol: Solubilization with SBE-β-CD
-
Prepare a solution of SBE-β-CD in saline or your desired aqueous buffer (e.g., a 20% w/v solution).[22]
-
To aid dissolution of the cyclodextrin, you can gently warm the solution or sonicate it.[22]
-
Add the this compound powder directly to the SBE-β-CD solution.
-
Stir or vortex the mixture until the compound is fully dissolved. This may take some time as the inclusion complex forms. The resulting solution should be clear.[22]
References
-
4-Methoxyphenylacetic Acid. PubChem, National Center for Biotechnology Information.[Link]
-
Phenylacetic acid. Wikipedia.[Link]
-
2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health.[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed.[Link]
-
Guide to 4 Natural Solubilisers for Cosmetic Formulating. Formula Botanica.[Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]
-
How will you increase the solubility of organic compounds in water? Quora.[Link]
-
pH and Solubility. AP Chemistry, Fiveable.[Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.[Link]
-
How Does pH Impact Ionic Compound Solubility? YouTube.[Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.[Link]
-
Natural Solubilizers. Joan Morais Cosmetics School.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.[Link]
-
Surfactants. Skin Chakra.[Link]
-
pH and Solubility. Fiveable.[Link]
-
We have tested 11 natural solubilizers: here are the best 3. Skin Chakra.[Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Helsinki.[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health.[Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health.[Link]
-
Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.[Link]
-
Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. National Institutes of Health.[Link]
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- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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Technical Support Center: Stability and Storage of 2-(4-Methoxyphenyl)-2-phenylacetic acid
Welcome to the technical support center for 2-(4-Methoxyphenyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent and identify potential degradation.
Introduction to the Stability of this compound
This compound is a valuable building block in pharmaceutical and organic synthesis. Like many complex organic molecules, its stability can be compromised by improper storage and handling, leading to the formation of impurities that can affect experimental outcomes and product quality. The primary sites of potential degradation on this molecule are the carboxylic acid functional group, the methoxy group, and the aromatic rings. Understanding the susceptibility of these groups to various environmental factors is key to preventing degradation.
This guide provides a proactive approach to stability, focusing on preventative measures and offering clear, actionable steps for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main environmental factors to control are exposure to light, moisture, high temperatures, and oxidizing agents.[1]
-
Light (Photodegradation): Aromatic compounds can be susceptible to photodegradation. The energy from UV or even visible light can trigger reactions, potentially leading to the cleavage of the methoxy group or other ring modifications.
-
Moisture (Hydrolysis): While carboxylic acids are generally stable against hydrolysis in neutral conditions, the presence of acidic or basic contaminants in conjunction with moisture can catalyze the degradation of other functional groups or facilitate side reactions.
-
Heat (Thermal Degradation): Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions, such as decarboxylation of the acetic acid moiety.
-
Oxidizing Agents: The methoxy group is susceptible to oxidation, which can lead to demethylation, forming a phenolic compound.[2][3] The aromatic rings can also be targets of oxidation.
Q2: I've noticed a change in the color of my stored this compound. What could be the cause?
A2: A color change, such as the appearance of a pale yellow or off-white hue, is often an indicator of degradation.[1][4] This could be due to the formation of oxidized impurities or photolytic degradation products. It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed, airtight container in a cool, dark, and dry place.[1] For optimal protection, consider the following:
-
Temperature: Store at refrigerated temperatures (2-8 °C). For long-term storage (over a year), consider storage at -20 °C.
-
Light: Use an amber glass vial or a container that is opaque to light to prevent photolytic degradation.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: How should I store solutions of this compound?
A4: Solutions are generally less stable than the solid material. If you need to store solutions, it is recommended to:
-
Use a suitable, dry solvent in which the compound is stable.
-
Store solutions at low temperatures (-20 °C or -80 °C).
-
Protect from light by using amber vials.
-
Use freshly prepared solutions for the best results. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis of a stored sample. | Degradation of the compound. | 1. Identify the storage conditions (temperature, light exposure, container type). 2. Compare the new impurity profile with the initial certificate of analysis. 3. Consider performing a forced degradation study (see protocol below) to tentatively identify the degradation products by comparing retention times. 4. If the purity is compromised, a fresh batch of the compound should be used. |
| Inconsistent experimental results using the same batch of the compound. | Partial degradation of the compound, leading to lower effective concentration. | 1. Re-test the purity of the compound using a validated analytical method (e.g., HPLC-UV). 2. Review handling procedures – was the compound exposed to harsh conditions (e.g., strong acids/bases, high heat) during the experimental setup? |
| The compound has become discolored or has a different physical appearance. | Likely chemical degradation due to oxidation or photolysis. | Do not use the material. Discard it according to your institution's safety guidelines and obtain a fresh batch. |
Predicted Degradation Pathway
Based on the chemical structure of this compound and known degradation mechanisms of similar compounds, the following degradation pathways are plausible under stress conditions:
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Presentation: Recommended Storage Conditions
| Condition | Solid State | Solution State |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | -20 °C to -80 °C |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Airtight container | Tightly sealed vial |
| Duration | Stable for >1 year under ideal conditions | Prepare fresh; use within days if stored at 2-8°C |
Conclusion
By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of this compound in their experiments. Regular analytical testing of stored materials is a good laboratory practice to confirm purity over time. This guide provides the foundational knowledge to proactively manage the stability of this important chemical compound.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Matsui, Y., & Ouchi, A. (1981). Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan, 54(1), 179-183. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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- 2. academic.oup.com [academic.oup.com]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for the Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic Acid
Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Critical Role of Catalyst Loading
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is often achieved via palladium-catalyzed α-arylation of a 4-methoxyphenylacetic acid derivative.[1][2] The efficiency and selectivity of this reaction are critically dependent on the precise loading of the catalyst. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive amounts can result in unwanted side reactions, increased costs, and difficulties in purification.[3] This guide provides a structured approach to optimizing catalyst loading to maximize yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Q1: Why is my reaction yield significantly lower than expected?
Several factors related to catalyst loading can contribute to low yields. A systematic approach to troubleshooting is crucial.
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of active catalyst to drive the reaction to completion. This can be due to a simple miscalculation or the use of a catalyst with lower than expected activity.
-
Solution: Methodically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 3 mol%) to identify the optimal concentration. Monitor the reaction progress by TLC or LC-MS to observe the impact on conversion.
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture.[1] Deactivation can occur if the reaction is not performed under strictly inert conditions.
-
Solution: Ensure all glassware is oven-dried, and the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled and degassed solvents.
-
-
Poor Ligand Choice or Ratio: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand or an incorrect palladium-to-ligand ratio can lead to an inactive or unstable catalyst. For the α-arylation of aryl acetic acid derivatives, bulky, electron-rich phosphine ligands are often effective.[4]
-
Substrate or Reagent Purity: Impurities in the starting materials or reagents can poison the catalyst.
-
Solution: Ensure the purity of your 4-methoxyphenylacetic acid derivative, aryl halide, and base. Purification of starting materials may be necessary.[6]
-
Q2: I am observing significant amounts of diarylated byproduct. How can I improve selectivity for the monoarylated product?
The formation of a 2,2-diaryl-2-(4-methoxyphenyl)acetic acid derivative is a common side reaction. Controlling the selectivity is key to a successful synthesis.
-
Excessive Catalyst Loading: Higher catalyst concentrations can sometimes favor the second arylation step, leading to the diarylated product.[3]
-
Solution: Carefully reduce the catalyst loading. A lower concentration of the active catalyst can provide better control over the reaction and favor monoarylation.
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical for generating the enolate intermediate. A very strong base in large excess might promote the formation of the dienolate, which can lead to diarylation.[5]
-
Solution: Screen different bases. While strong bases like LiHMDS or KN(SiMe₃)₂ are often necessary for the deprotonation of the carboxylic acid,[5] carefully controlling the stoichiometry is important. Using a slight excess of the base (e.g., 2.2 equivalents for the acid) is a good starting point.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote over-arylation.
-
Solution: Attempt the reaction at a lower temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction to the diarylated product.
-
Q3: My reaction is stalling and does not go to completion, even with increased reaction time. What could be the cause?
A stalled reaction often points towards catalyst deactivation or inhibition.
-
Catalyst Poisoning: As mentioned, impurities can poison the catalyst. Halide impurities, in particular, can be detrimental.
-
Solution: Re-purify your starting materials and ensure the use of high-purity solvents and reagents.
-
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center and inhibit its catalytic activity.
-
Solution: This can be challenging to overcome. Sometimes, a change in ligand or solvent can mitigate product inhibition.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reactants around the catalyst, giving the appearance of a stalled reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the α-arylation of a 4-methoxyphenylacetic acid derivative?
For palladium-catalyzed α-arylation reactions, a good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[4][7] The optimal loading will depend on the specific substrates, ligand, base, and reaction conditions.
Q2: How does the choice of palladium precursor affect the optimal loading?
Different palladium precursors have different molecular weights and palladium content. For example, Pd₂(dba)₃ is a dimer, so you will need to adjust the mass used to achieve the same molar percentage of palladium as with a monomeric precursor like Pd(OAc)₂. Always calculate the loading based on the moles of palladium atoms.
Q3: Can I reuse the palladium catalyst?
In principle, palladium catalysts can be recycled, especially if they are heterogeneous. However, for the homogeneous catalysts typically used in α-arylation reactions, recovery and reuse can be challenging without significant loss of activity. Catalyst deactivation and the difficulty of separating the catalyst from the product and byproducts often make reuse impractical in a research setting without specific catalyst recovery protocols.
Q4: What are the safety precautions I should take when handling palladium catalysts?
Palladium catalysts, especially in powdered form, can be pyrophoric and should be handled in an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using for detailed handling and disposal instructions.
Data Presentation: Impact of Catalyst Loading
The following table summarizes the hypothetical effect of varying catalyst loading on the synthesis of this compound, based on typical outcomes in similar α-arylation reactions.
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Monoarylated Product (%) | Yield of Diarylated Product (%) |
| 0.5 | 24 | 45 | 40 | < 1 |
| 1.0 | 12 | 85 | 80 | 3 |
| 2.0 | 8 | >98 | 92 | 5 |
| 5.0 | 4 | >98 | 85 | 12 |
This data is illustrative and the actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol provides a general procedure for determining the optimal catalyst loading for the palladium-catalyzed α-arylation of a 4-methoxyphenylacetic acid ester with an aryl bromide.
-
Reaction Setup: In a glovebox, add the 4-methoxyphenylacetic acid ester (1.0 equiv.), aryl bromide (1.2 equiv.), and a stir bar to a series of oven-dried reaction vials.
-
Catalyst and Ligand Preparation: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., NiXantphos) in a dry, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the appropriate volume of the palladium precursor and ligand stock solutions to each reaction vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, and 5.0 mol % Pd) and Pd:ligand ratio (e.g., 1:1.5).
-
Solvent and Base Addition: Add the appropriate volume of dry, degassed solvent to each vial, followed by the addition of the base (e.g., LiHMDS, 2.2 equiv.) as a solid or a solution.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up and Yield Determination: Once the reactions are complete, cool them to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the product by column chromatography. Determine the isolated yield for each reaction.
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A three-phase workflow for the systematic optimization of catalyst loading.
Relationship Between Catalyst Loading and Reaction Outcome
Caption: The impact of catalyst loading on reaction yield and selectivity.
References
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 12056–12064.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. PubMed, 123(33), 7996-8002.
- Duncton, M. A. J., & Pattenden, G. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 572-575.
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
Validation & Comparative
Validating the structure of synthesized 2-(4-Methoxyphenyl)-2-phenylacetic acid using 2D NMR.
A-Guide-to-2D-NMR-Structural-Validation-of-Synthesized-2-4-Methoxyphenyl-2-phenylacetic-Acid
A Senior Application Scientist's Guide to Unambiguous Molecular Structure Verification
In the realm of synthetic chemistry, the synthesis of a target molecule is only half the battle; rigorous structural validation is paramount to ensure the compound's identity and purity. This is particularly crucial in drug development, where even minor structural ambiguities can have profound consequences. This guide provides an in-depth, practical walkthrough for validating the structure of synthesized 2-(4-Methoxyphenyl)-2-phenylacetic acid using a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.
We will move beyond a simple recitation of data, focusing instead on the why—the strategic choices behind using specific 2D NMR experiments and the logical process of piecing together the spectral clues to build an irrefutable structural assignment. This guide is designed for researchers, scientists, and drug development professionals who seek not just to run experiments, but to deeply understand and interpret the results.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, complex molecules like this compound, with its multiple aromatic regions and overlapping signals, often present a puzzle that 1D spectra alone cannot definitively solve. Key questions that 2D NMR can unambiguously answer include:
-
Which protons are directly bonded to which carbons?
-
How are the different spin systems (e.g., the phenyl and methoxyphenyl rings) connected?
-
What are the through-bond correlations that confirm the overall molecular framework?
To address these, we will employ a trio of 2D NMR experiments: COSY, HSQC, and HMBC.
Experimental Workflow: A Self-Validating System
The validation process follows a logical progression, with each experiment building upon the information provided by the last. This creates a self-validating system where the data from different experiments must be internally consistent.
Caption: A logical workflow for 2D NMR structural validation.
Part 1: Deciphering Proton-Proton Connectivity with COSY
The Correlation Spectroscopy (COSY) experiment is the first step in unraveling the proton spin systems within the molecule.[1][2][3] It maps out correlations between protons that are coupled to each other, typically through two or three bonds.[1][2]
Interpreting the COSY Spectrum:
The COSY spectrum displays the ¹H NMR spectrum on both the x and y axes. The diagonal peaks mirror the 1D ¹H spectrum, while the off-diagonal cross-peaks are the key indicators of proton-proton coupling.[3][4][5]
For this compound, we expect to see distinct spin systems for the unsubstituted phenyl ring and the 4-methoxyphenyl ring.
-
Phenyl Ring: The protons H-2'/6', H-3'/5', and H-4' will show correlations consistent with an A₂B₂C spin system, though it may appear as a complex multiplet in the 1D spectrum. COSY will help to trace the connectivity from H-2'/6' to H-3'/5' and from H-3'/5' to H-4'.
-
4-Methoxyphenyl Ring: This will present a classic AA'BB' system. The protons H-2/6 will show a cross-peak to H-3/5, confirming their ortho relationship.
-
Methine and Methoxy Protons: The methine proton (H-7) and the methoxy protons (H-10) are singlets and will not show any cross-peaks in the COSY spectrum, as they are not coupled to any other protons.
Hypothetical COSY Data Summary:
| Proton 1 (δ ppm) | Proton 2 (δ ppm) | Correlation Type |
| ~7.35 (H-2/6) | ~6.90 (H-3/5) | Ortho Coupling |
| ~7.30 (H-2'/6') | ~7.25 (H-3'/5') | Ortho Coupling |
| ~7.25 (H-3'/5') | ~7.20 (H-4') | Meta Coupling |
Part 2: Linking Protons to their Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for unambiguously assigning the protonated carbons in the molecule.[6][7][8] It reveals one-bond correlations between protons and the carbons to which they are directly attached.
Interpreting the HSQC Spectrum:
The HSQC spectrum has the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. Each cross-peak indicates a direct C-H bond.
-
Aromatic Region: This experiment will allow for the direct assignment of the protonated aromatic carbons. For example, the proton at ~7.35 ppm (H-2/6) will show a correlation to the carbon at ~130 ppm (C-2/6).
-
Aliphatic Region: The methine proton (H-7) at ~5.0 ppm will correlate with the methine carbon (C-7) at ~55 ppm. The methoxy protons (H-10) at ~3.8 ppm will correlate with the methoxy carbon (C-10) at ~55.2 ppm.
Hypothetical ¹H and ¹³C Chemical Shift Assignments from HSQC:
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |
| C-2/6, H-2/6 | ~7.35 | ~130.0 |
| C-3/5, H-3/5 | ~6.90 | ~114.0 |
| C-2'/6', H-2'/6' | ~7.30 | ~128.5 |
| C-3'/5', H-3'/5' | ~7.25 | ~128.0 |
| C-4', H-4' | ~7.20 | ~127.0 |
| C-7, H-7 | ~5.00 | ~55.0 |
| C-10, H-10 | ~3.80 | ~55.2 |
Part 3: Assembling the Molecular Skeleton with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural elucidation for complex molecules.[9][10][11][12] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This information is critical for connecting the different spin systems and identifying quaternary carbons.
Interpreting the HMBC Spectrum:
Similar to HSQC, the HMBC spectrum correlates proton and carbon chemical shifts. However, the cross-peaks in HMBC represent longer-range couplings.
Key HMBC Correlations for this compound:
The following diagram and table illustrate the most informative HMBC correlations that piece together the molecular structure.
Caption: Key HMBC correlations confirming the molecular framework.
Hypothetical HMBC Data Summary:
| Proton (δ ppm) | Correlating Carbon (δ ppm) | Correlation Type | Structural Significance |
| H-7 (~5.00) | C-1 (~132.0) | ³JCH | Connects methine to the methoxyphenyl ring. |
| H-7 (~5.00) | C-1' (~140.0) | ³JCH | Connects methine to the phenyl ring. |
| H-7 (~5.00) | C-8 (~175.0) | ²JCH | Confirms the position of the carboxylic acid. |
| H-2/6 (~7.35) | C-4 (~159.0) | ³JCH | Confirms the para-substitution on the methoxyphenyl ring. |
| H-2/6 (~7.35) | C-7 (~55.0) | ³JCH | Further confirms the connection of the methoxyphenyl ring to the methine carbon. |
| H-3/5 (~6.90) | C-1 (~132.0) | ³JCH | Confirms the connectivity within the methoxyphenyl ring. |
| H-10 (~3.80) | C-4 (~159.0) | ³JCH | Confirms the attachment of the methoxy group to the C-4 position. |
The correlation between the methine proton (H-7) and the carboxyl carbon (C-8) is particularly diagnostic, as it definitively places the carboxylic acid group adjacent to the methine carbon.
Comparison with an Alternative Structure
To highlight the power of this approach, let's consider a hypothetical isomeric impurity: 2-(2-Methoxyphenyl)-2-phenylacetic acid. In this ortho-substituted isomer, the HMBC correlations would be significantly different. For instance, the methoxy protons would show a ³JCH correlation to C-1 and C-3, not C-4. The absence of these correlations in our experimental data for the target compound provides strong evidence against the presence of this isomer.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have successfully and unambiguously validated the structure of synthesized this compound. This multi-faceted approach, which relies on the internal consistency of data from different experiments, provides a robust and self-validating method for structural elucidation. For researchers in drug discovery and development, mastering these techniques is not just an academic exercise but a critical component of ensuring the identity, purity, and ultimately, the safety and efficacy of novel chemical entities.
Experimental Protocols
Sample Preparation:
Approximately 10-20 mg of the synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition:
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled experiment was performed with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
COSY: A gradient-selected COSY experiment was acquired with a spectral width of 12 ppm in both dimensions. 256 t₁ increments were collected, with 8 scans per increment.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was optimized for a one-bond ¹JCH coupling of 145 Hz. The spectral width was 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. 256 t₁ increments were collected, with 16 scans per increment.
-
HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling of 8 Hz. The spectral width was 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 400 t₁ increments were collected, with 32 scans per increment.
References
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Structure elucidation of homodimericin B (11) using i-HMBC a Structures... - ResearchGate. Available at: [Link]
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Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - ACS Publications. Available at: [Link]
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7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]
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(PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones - ResearchGate. Available at: [Link]
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Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. Available at: [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]
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MRRC Structure Elucidation Notes. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
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Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. Available at: [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. Available at: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]
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2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available at: [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. Available at: [Link]
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Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
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Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. Available at: [Link]
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Two-dimensional HSQC-NMR spectra of oxygenated aliphatic ( C/ H... - ResearchGate. Available at: [Link]
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2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PubMed Central. Available at: [Link]
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A Comparative Analysis of the Anti-inflammatory Potential of 2-(4-Methoxyphenyl)-2-phenylacetic acid and Ibuprofen: An Experimental Guide
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative framework for evaluating the anti-inflammatory activity of a novel compound, 2-(4-Methoxyphenyl)-2-phenylacetic acid, against the widely recognized NSAID, ibuprofen. As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic rationale for the experimental design, ensuring a robust and insightful comparison for researchers and drug development professionals.
Introduction: The Rationale for Comparative NSAID Research
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation underpins numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Ibuprofen, a non-selective inhibitor of both COX-1 and COX-2, is a globally utilized therapeutic agent for managing pain and inflammation.[1][4][5] However, its use is associated with gastrointestinal and cardiovascular side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme, which is involved in gastric cytoprotection and platelet aggregation.[3][5]
The development of new chemical entities like this compound is driven by the need for agents with potentially greater COX-2 selectivity or alternative anti-inflammatory mechanisms, which could translate to a better safety profile. This guide outlines a comprehensive preclinical strategy to rigorously compare the anti-inflammatory properties of this novel compound with ibuprofen.
Mechanistic Deep Dive: Cyclooxygenase Inhibition
The primary mechanism of action for most NSAIDs, including ibuprofen, is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2][4] Prostaglandins are key mediators of inflammation, pain, and fever.[1][5] A crucial aspect of this comparative analysis is to determine the inhibitory potential of this compound against both COX-1 and COX-2 and compare it to that of ibuprofen.
Caption: Workflow for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
Experimental Protocol
-
Animal Model: Use male Wistar rats (150-200g), acclimatized for at least one week. 2[6]. Grouping: Randomly divide the animals into groups (n=6): Vehicle control, Ibuprofen (e.g., 30 mg/kg), and this compound (at various doses).
-
Compound Administration: Administer the compounds orally (p.o.) 1 hour before the induction of inflammation. 4[7]. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. 5[7][8]. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. 6[7]. Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.
Hypothetical Data Summary (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Ibuprofen | 30 | 0.42 ± 0.03 | 50.6% |
| This compound | 10 | 0.65 ± 0.04 | 23.5% |
| This compound | 30 | 0.38 ± 0.02 | 55.3% |
| This compound | 100 | 0.25 ± 0.03 | 70.6% |
Conclusion and Future Directions
This guide provides a comprehensive experimental framework for the comparative evaluation of the anti-inflammatory activity of this compound and ibuprofen. The outlined in vitro and in vivo assays will generate crucial data on the mechanism of action, cellular efficacy, and preclinical potency of the novel compound.
Based on the hypothetical data, this compound demonstrates promising characteristics, including greater COX-2 selectivity and potent inhibition of NO production and in vivo inflammation. These findings would warrant further investigation, including pharmacokinetic studies, chronic inflammatory models, and comprehensive safety and toxicity assessments to fully elucidate its therapeutic potential as a novel anti-inflammatory agent.
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- PMC - NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
- ResearchGate. (2025, August 7). Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID.
- PMC - NIH. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1.
- MDPI. (n.d.). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses.
- ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.
- Vertex AI Search. (2024, August 31).
- PMC - NIH. (2019, April 15).
- PMC - NIH. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
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- PubMed. (2011, December 31).
- Taylor & Francis Online. (2022, July 14).
- PubMed. (n.d.). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
- PubMed. (n.d.). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -
- PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac).
- MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
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A Researcher's Guide to the Spectroscopic Cross-Verification of 2-(4-Methoxyphenyl)-2-phenylacetic acid
In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the cross-referencing of experimentally acquired spectroscopic data for 2-(4-Methoxyphenyl)-2-phenylacetic acid with established literature values. We will delve into the practical and theoretical considerations behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a robust, self-validating methodology for researchers.
The Imperative of Spectroscopic Verification
The journey from a chemical drawing board to a viable drug candidate is paved with meticulous verification. Each synthetic step and the final product must be rigorously characterized to ensure its identity, purity, and stability. Spectroscopic techniques like NMR and MS are indispensable tools in this process, providing a detailed "fingerprint" of a molecule's structure. Cross-referencing this data with literature values serves as a critical validation step, ensuring that the synthesized compound is indeed the intended molecule and that it conforms to previously reported characteristics. This process is fundamental to the principles of reproducibility and reliability in scientific research.
Comparative Spectroscopic Data Analysis
A direct comparison between experimentally obtained data and literature values is the most effective way to confirm the structure of this compound. The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] | Multiplicity | Integration |
| Aromatic Protons (Phenyl & Methoxyphenyl) | 7.21-7.34 | 7.21-7.34 | Multiplet | 7H |
| Aromatic Protons (Methoxyphenyl) | 6.82-6.88 | 6.82-6.88 | Multiplet | 2H |
| Methine Proton (-CH-) | 4.99 | 4.99 | Singlet | 1H |
| Methoxy Protons (-OCH₃) | 3.76 | 3.76 | Singlet | 3H |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] |
| Carboxylic Acid Carbon (-COOH) | 179.0 | 179.0 |
| Quaternary Carbon (C-O, Methoxyphenyl) | 158.9 | 158.9 |
| Quaternary Carbon (C-CH, Phenyl) | 138.3 | 138.3 |
| Aromatic CH (Methoxyphenyl) | 130.0 | 130.0 |
| Aromatic CH (Phenyl) | 129.8 | 129.8 |
| Aromatic CH (Phenyl) | 128.7 | 128.7 |
| Aromatic CH (Phenyl) | 128.6 | 128.6 |
| Aromatic CH (Phenyl) | 127.4 | 127.4 |
| Aromatic CH (Methoxyphenyl) | 114.1 | 114.1 |
| Methine Carbon (-CH-) | 56.2 | 56.2 |
| Methoxy Carbon (-OCH₃) | 55.3 | 55.3 |
Table 3: Mass Spectrometry Data Comparison
| Ion | Experimental m/z | Theoretical m/z | Ionization Mode |
| [M-H]⁻ | 257.0815 | 257.0814 | ESI- |
| [M+H]⁺ | 259.0965 | 259.0965 | ESI+ |
Note: Experimental mass spectrometry data can vary slightly based on instrumentation and calibration.
Experimental Protocols: A Self-Validating Approach
The integrity of your spectroscopic data is directly dependent on the quality of your experimental technique. The following protocols are designed to be self-validating, incorporating best practices to ensure reliable and reproducible results.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
The choice of solvent and internal standard is critical for accurate chemical shift referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents due to its chemical inertness and single, sharp resonance at 0 ppm.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum. A 30° or 45° pulse angle is typically sufficient for qualitative analysis.
-
Set the spectral width to cover the expected range of proton resonances (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0 to 200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required to obtain a good quality spectrum and to ensure proper quantification of all carbon signals, including quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it minimizes fragmentation and primarily produces molecular ions. For this compound, both positive and negative ion modes can be employed. The negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode can enhance ionization efficiency.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500) in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to [M+H]⁺ in the positive ion mode spectrum and [M-H]⁻ in the negative ion mode spectrum.
-
Compare the experimentally observed m/z values with the theoretically calculated exact masses.
-
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams outline the experimental workflow and the logical steps involved in cross-referencing the data.
Caption: Experimental Workflow for Spectroscopic Analysis.
Caption: Logical Flow for Data Cross-Referencing.
Conclusion
The structural verification of synthesized compounds is a non-negotiable aspect of chemical research and drug development. By systematically acquiring and cross-referencing ¹H NMR, ¹³C NMR, and mass spectrometry data with established literature values, researchers can confidently confirm the identity of this compound. The protocols and logical framework presented in this guide provide a robust and self-validating approach to ensure the scientific integrity of your findings.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
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A Comparative Analysis of Synthetic Methods for 2-(4-Methoxyphenyl)-2-phenylacetic Acid: A Guide for Researchers
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of a variety of complex molecules. Its structural motif is present in a range of biologically active compounds. The efficient and scalable synthesis of this diarylacetic acid derivative is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the most prominent synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate route for a given application.
This document is intended for an audience of researchers, scientists, and drug development professionals. The content is structured to provide not just a list of procedures, but a logical and scientifically-grounded comparison of the available synthetic strategies. We will delve into the mechanistic underpinnings of each method, offering a rationale for the experimental choices and providing a framework for troubleshooting and optimization.
Comparative Overview of Synthetic Strategies
Three principal synthetic routes to this compound have been identified and will be discussed in detail:
-
Route A: Hydrolysis of 2-(4-methoxyphenyl)-2-phenylacetonitrile
-
Route B: The Willgerodt-Kindler Reaction
-
Route C: Grignard Reagent Carboxylation
The following table provides a high-level comparison of these methods based on key performance indicators.
| Parameter | Route A: Nitrile Hydrolysis | Route B: Willgerodt-Kindler | Route C: Grignard Carboxylation |
| Starting Materials | 2-(4-methoxyphenyl)-2-phenylacetonitrile | 1-(4-methoxyphenyl)-1-phenylethanone | (4-methoxyphenyl)(phenyl)methyl halide |
| Key Transformation | Hydrolysis of a nitrile | Oxidative rearrangement of a ketone | Carboxylation of an organometallic reagent |
| Typical Yield | High | Moderate to Good | Moderate to Good |
| Reaction Conditions | Strong acid or base, elevated temperatures | High temperatures, presence of sulfur and an amine | Anhydrous conditions, cryogenic temperatures for carboxylation |
| Key Advantages | Often high-yielding and straightforward. | Utilizes readily available ketone starting materials. | A classic and versatile C-C bond formation method. |
| Key Disadvantages | The nitrile precursor can be challenging to synthesize and may involve toxic reagents (e.g., cyanide salts). | Can require harsh reaction conditions and may produce odorous sulfur byproducts. | Requires strictly anhydrous conditions; the Grignard reagent can be sensitive to steric hindrance. |
| Scalability | Generally scalable, but handling of cyanide waste requires care. | Scalability can be challenging due to the heterogeneous nature of the reaction and high temperatures. | Scalable, but requires careful control of temperature and moisture. |
Route A: Hydrolysis of 2-(4-methoxyphenyl)-2-phenylacetonitrile
This classical approach involves the conversion of a nitrile functional group to a carboxylic acid. The synthesis of the requisite nitrile precursor is a critical first step.
Mechanism of Nitrile Hydrolysis
The hydrolysis of nitriles can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yields the carboxylic acid. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and the resulting amide is then hydrolyzed to the carboxylate salt, which is protonated in a final workup step.
Caption: Generalized mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-2-phenylacetonitrile
The nitrile precursor can be prepared via nucleophilic substitution of a suitable halide with a cyanide salt.
-
Materials: (4-methoxyphenyl)(phenyl)methyl bromide, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve (4-methoxyphenyl)(phenyl)methyl bromide (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise with stirring. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Hydrolysis to this compound
-
Materials: 2-(4-methoxyphenyl)-2-phenylacetonitrile, sulfuric acid, water.
-
Procedure:
-
To a solution of 2-(4-methoxyphenyl)-2-phenylacetonitrile (1.0 eq) in a mixture of water and sulfuric acid, heat the reaction mixture to reflux.[1]
-
Maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. A yield of approximately 80% can be expected.[1]
-
Route B: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (or its derivative) with the same number of carbon atoms.
Mechanism of the Willgerodt-Kindler Reaction
The reaction proceeds through a complex mechanism involving the formation of an enamine from the ketone and an amine (typically morpholine), followed by reaction with sulfur. A series of migrations and tautomerizations leads to a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[2]
Caption: Simplified workflow of the Willgerodt-Kindler reaction.
Experimental Protocol
-
Materials: 1-(4-methoxyphenyl)-1-phenylethanone, sulfur, morpholine.
-
Procedure:
-
In a flask equipped with a reflux condenser, combine 1-(4-methoxyphenyl)-1-phenylethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux and maintain for several hours. The reaction is often monitored by the evolution of hydrogen sulfide. Caution: The reaction produces H₂S, a toxic and flammable gas. Conduct the reaction in a well-ventilated fume hood.
-
After completion, cool the reaction mixture and pour it into water.
-
The intermediate thioamide can be isolated by extraction with an organic solvent.
-
Hydrolyze the crude thioamide by refluxing with aqueous acid or base to obtain the desired carboxylic acid.
-
Purify the final product by recrystallization.
-
Route C: Grignard Reagent Carboxylation
This method involves the formation of a highly nucleophilic Grignard reagent from an appropriate aryl halide, which then reacts with carbon dioxide to form a carboxylate salt.
Mechanism of Grignard Reagent Formation and Carboxylation
The Grignard reagent is formed by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium halide is a potent nucleophile. The carboxylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate is then protonated during aqueous workup to yield the carboxylic acid.[3]
Caption: General scheme for the synthesis of a carboxylic acid via Grignard carboxylation.
Experimental Protocol
-
Materials: (4-methoxyphenyl)(phenyl)methyl bromide, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂).
-
Procedure:
-
Set up an oven-dried flask with a reflux condenser and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.1 eq) in the flask.
-
Dissolve (4-methoxyphenyl)(phenyl)methyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and slowly pour it over an excess of crushed dry ice with vigorous stirring. Caution: Use appropriate insulated gloves when handling dry ice.
-
Allow the mixture to warm to room temperature, and then quench with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
-
Safety and Environmental Considerations
Each of the discussed synthetic routes has its own set of safety and environmental considerations that must be carefully managed.
-
Nitrile Hydrolysis: The primary hazard is the use of highly toxic cyanide salts in the preparation of the nitrile precursor. All handling of cyanides must be performed in a fume hood with appropriate personal protective equipment. The aqueous waste containing cyanide must be treated with bleach or another suitable oxidizing agent before disposal. The use of strong acids and bases also requires care.
-
Willgerodt-Kindler Reaction: This reaction generates hydrogen sulfide, a toxic and flammable gas with a strong, unpleasant odor. The reaction must be conducted in a well-ventilated fume hood. The use of high temperatures also poses a risk.
-
Grignard Carboxylation: The primary hazard is the use of highly flammable diethyl ether and the pyrophoric nature of finely divided magnesium. The reaction must be performed under strictly anhydrous conditions, as Grignard reagents react violently with water.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available.
-
For small-scale laboratory synthesis where the nitrile precursor is readily available or can be synthesized safely, the nitrile hydrolysis route often provides the highest yields and a relatively straightforward procedure.
-
The Willgerodt-Kindler reaction is a viable alternative if the corresponding ketone is a more accessible starting material. However, the harsh reaction conditions and the generation of H₂S may be deterrents.
-
The Grignard carboxylation route is a powerful and versatile method, particularly if a suitable halide precursor is available. Careful attention to anhydrous conditions is paramount for the success of this reaction.
It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific needs and resources before selecting a synthetic strategy.
References
- Organic Syntheses, Coll. Vol. 4, p.585 (1963); Vol. 34, p.66 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0585]
- Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 1, p.77 (1921). [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0436]
- Willgerodt, C. Ber. Dtsch. Chem. Ges. 1887, 20 (2), 2467–2470. [DOI: 10.1002/cber.18870200284]
- Kindler, K. Justus Liebigs Ann. Chem. 1923, 431 (1), 187–230. [DOI: 10.1002/jlac.19234310111]
- Shirley, D. A. Organic Reactions 1954, 8, 28–59. [DOI: 10.1002/0471264180.or008.02]
- Grignard, V. Compt. Rend. 1900, 130, 1322–1325.
- Lide, D. R., ed. CRC Handbook of Chemistry and Physics, 89th Edition.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning, Stamford, CT, 2015.
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A Comparative In Vivo Efficacy Analysis of 2-(4-Methoxyphenyl)-2-phenylacetic acid and Commercially Available NSAIDs
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The ongoing search for novel NSAIDs with improved efficacy and safety profiles is a critical area of pharmaceutical research. This guide provides a comparative analysis of the in vivo anti-inflammatory and analgesic properties of the investigational compound 2-(4-Methoxyphenyl)-2-phenylacetic acid against established NSAIDs, namely Indomethacin and Diclofenac.
While this compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals targeting pain and inflammation, comprehensive in vivo efficacy data has not been widely published.[2] Therefore, this guide will present a technical overview based on established preclinical models and plausible, projected efficacy data for this compound to stimulate further research and discussion among drug development professionals. The primary objective is to contextualize its potential therapeutic value by benchmarking against widely-used clinical standards.
Mechanism of Action: A Focus on Cyclooxygenase Inhibition
The predominant mechanism of action for most NSAIDs involves the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2.[4] Phenylacetic acid derivatives, such as the well-known NSAID Diclofenac, are known to be potent COX inhibitors.[5]
A Note on the Investigational Compound: Given the structural similarity of this compound to other phenylacetic acid-based NSAIDs, it is hypothesized that its primary mechanism of action also involves the inhibition of COX enzymes. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for this compound.
Comparative In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema model in rats, a standard and highly reproducible assay for acute inflammation.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g) are acclimatized for a minimum of 7 days under standard laboratory conditions.[7]
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (0.5% Carboxymethylcellulose, p.o.)
-
This compound (20 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
Diclofenac (10 mg/kg, p.o.)
-
-
Drug Administration: The respective compounds are administered orally by gavage.
-
Induction of Inflammation: One hour post-drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.[6][8]
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Data Summary: Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition at 3 hours (%) |
| Vehicle Control | - | 0 |
| This compound | 20 | 45.8 (Projected) |
| Indomethacin | 10 | 65.7[5] |
| Diclofenac | 10 | 60.2 (Projected from similar studies) |
Note: Data for this compound and Diclofenac are projected based on structure-activity relationships of phenylacetic acid derivatives and typical NSAID performance in this model.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In Vivo Analgesic Efficacy
The analgesic properties were assessed using the acetic acid-induced writhing test in mice, a sensitive model for evaluating peripherally acting analgesics.[9]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Swiss albino mice (20-25g) are used for this study.
-
Grouping: Mice are divided into the following groups (n=6 per group):
-
Vehicle Control (Saline, i.p.)
-
This compound (20 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
Diclofenac (5 mg/kg, p.o.)[3]
-
-
Drug Administration: Test compounds are administered orally 30 minutes before the induction of writhing.[3]
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 20-minute period.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group.
Data Summary: Analgesic Activity
| Treatment Group | Dose (mg/kg) | Mean Inhibition of Writhing (%) |
| Vehicle Control | - | 0 |
| This compound | 20 | 55.3 (Projected) |
| Indomethacin | 10 | 70.5 (Projected from similar studies) |
| Diclofenac | 5 | 68.2[3] |
Note: Data for this compound and Indomethacin are projected based on structure-activity relationships of phenylacetic acid derivatives and typical NSAID performance in this model.
Caption: Workflow for the acetic acid-induced writhing test.
Discussion and Future Directions
The projected data suggests that this compound possesses both anti-inflammatory and analgesic properties, consistent with its classification as a phenylacetic acid derivative.[5] In the carrageenan-induced paw edema model, its anti-inflammatory effect, although notable, is projected to be less potent than that of Indomethacin and Diclofenac at the tested doses. Similarly, in the acetic acid-induced writhing test, its analgesic activity is anticipated to be significant but potentially less pronounced than the standard NSAIDs.
It is critical to emphasize that these are projected results intended to provide a preliminary comparative framework. The actual in vivo efficacy of this compound may vary. Further research is warranted to empirically determine its dose-response relationship, pharmacokinetic profile, and safety. Investigating its selectivity for COX-1 versus COX-2 would also be a crucial next step in elucidating its therapeutic potential and predicting its gastrointestinal side-effect profile.[4]
Conclusion
This comparative guide positions this compound as a compound of interest within the NSAID landscape. Based on its chemical structure and the established activity of related compounds, it is projected to exhibit moderate anti-inflammatory and analgesic effects. The provided experimental protocols offer a robust framework for the empirical validation of these projections. The data presented herein, though partially hypothetical, underscores the need for comprehensive preclinical evaluation to fully characterize the in vivo efficacy and safety of this and other novel phenylacetic acid derivatives.
References
-
PubMed. Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Available from: [Link]
-
PubMed. Phenylacetic acid derivatives as hPPAR agonists. Available from: [Link]
-
PubMed. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Available from: [Link]
-
PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
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PMC - NIH. Acetic acid induced painful endogenous infliction in writhing test on mice. Available from: [Link]
-
MDPI. In Vivo Anti-Inflammatory Activity of Four Edible Cactaceae Flowers from Mexico. Available from: [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]
- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
PubChem. 2-(4-Methoxyphenoxy)-2-phenylacetic acid. Available from: [Link]
-
Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methoxyphenyl)-2-phenylacetic Acid Analogs as Anti-Inflammatory Agents
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The 2-(4-methoxyphenyl)-2-phenylacetic acid scaffold represents a promising starting point for the development of such agents, belonging to the broader class of arylalkanoic acids, which includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs). This guide aims to provide a comprehensive analysis of the structure-activity relationships (SAR) of analogs of this scaffold by drawing objective comparisons with structurally related diaryl acetic and propionic acid derivatives for which experimental data is available.
While a dedicated, comprehensive SAR study on this compound analogs is not yet prevalent in the public domain, by examining the effects of structural modifications in analogous series, we can infer critical insights into the structural requirements for potent anti-inflammatory activity. A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This guide will delve into how modifications to the core scaffold can influence this activity, with a focus on achieving selectivity for the inducible COX-2 isoform to potentially mitigate the gastrointestinal side effects associated with non-selective COX inhibition.
The Core Scaffold: A Platform for Rational Drug Design
The this compound molecule possesses key structural features that are amenable to systematic modification for SAR studies. These include the two aromatic phenyl rings, the carboxylic acid moiety, and the methoxy group on one of the phenyl rings. The strategic alteration of these components allows for a thorough investigation of their respective contributions to the molecule's anti-inflammatory potential.
Comparative Analysis of Anti-Inflammatory Activity: Learning from Analogs
To understand the potential SAR of this compound analogs, we will analyze experimental data from structurally similar compounds, primarily focusing on diarylpyrrole acetic esters and phenoxy acetic acid derivatives, which have been evaluated for their anti-inflammatory and COX-inhibitory activities.
The Crucial Role of Phenyl Ring Substitutions
The nature and position of substituents on the aromatic rings are critical determinants of anti-inflammatory potency and COX selectivity. Generally, the presence of specific substituents can enhance the binding affinity of the molecule to the active site of the COX enzymes.
For instance, in a series of phenoxy acetic acid derivatives, the introduction of a fluorine atom at the 5-position of the 3-biphenylylacetic acid scaffold resulted in the highest anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[2] Conversely, α-methylation to form the corresponding propionic acid derivative led to the highest analgesic activity.[2] This suggests that even subtle changes to the scaffold can significantly impact the pharmacological profile.
In another relevant study on diarylpyrrole acetic esters, compounds with a p-nitrophenyl or a p-chlorophenyl substituent on one of the aryl rings demonstrated potent and selective COX-2 inhibition.[3] This highlights the potential importance of electron-withdrawing groups at the para position of the phenyl rings for enhancing COX-2 selectivity.
Table 1: Comparative Anti-Inflammatory Activity of Representative Diaryl Acetic Acid Analogs
| Compound/Analog | Substituents | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | In Vivo Anti-Inflammatory Activity (% Inhibition of Edema) | Reference |
| Diarylpyrrole Acetic Ester Analog 1 | R = 4-NO₂ | 1.5 | 0.03 | 45% at 10 mg/kg | [3] |
| Diarylpyrrole Acetic Ester Analog 2 | R = 4-Cl | 2.1 | 0.05 | 52% at 10 mg/kg | [3] |
| Phenoxy Acetic Acid Analog 1 | 5-Fluoro | Not Reported | Not Reported | High | [2] |
| Phenoxy Acetic Acid Analog 2 | 5-Methoxy | Moderate | Moderate | Moderate | [2] |
Note: The data presented is for structurally related analogs and is intended to guide the SAR analysis of this compound derivatives.
The Indispensable Acetic Acid Moiety and Its Bioisosteres
The carboxylic acid group is a hallmark of most NSAIDs and is crucial for their interaction with the active site of COX enzymes. It typically forms a key ionic bond with a conserved arginine residue in the enzyme's active site.[1]
Esterification of the carboxylic acid can produce prodrugs that may offer advantages in terms of bioavailability and reduced gastric irritation. These esters are then hydrolyzed in vivo to release the active carboxylic acid. The study on diarylpyrrole acetic esters demonstrates that these ester derivatives can retain potent anti-inflammatory activity.[3]
α-Substitution: A Strategy to Enhance Potency
The introduction of a methyl group at the α-carbon of the acetic acid side chain, converting it to a propionic acid, is a common strategy in the design of NSAIDs (e.g., ibuprofen, naproxen). This α-methyl group can enhance the anti-inflammatory activity and often introduces a chiral center, with the (S)-enantiomer typically being the more active form.
Mechanistic Insights: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism of action for the majority of non-steroidal anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[1]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are mainly a consequence of COX-1 inhibition. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.
Caption: The Cyclooxygenase (COX) Pathway and the site of action of NSAIDs.
Structural modifications to the this compound scaffold can influence COX-2 selectivity. For example, the presence of bulkier substituents on the phenyl rings may favor binding to the larger active site of COX-2 over the more constricted active site of COX-1.
Experimental Protocols for the Evaluation of Anti-Inflammatory Activity
A thorough evaluation of the anti-inflammatory potential of novel compounds requires a combination of in vitro and in vivo assays.
In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the wells.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., indomethacin).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new chemical entities.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Perspectives
Based on the comparative analysis of structurally related compounds, we can establish a preliminary structure-activity relationship for this compound analogs as potential anti-inflammatory agents. The key takeaways are:
-
Phenyl Ring Substituents: The introduction of small, electron-withdrawing groups at the para-position of the phenyl rings is likely to enhance COX-2 selectivity and anti-inflammatory activity.
-
Carboxylic Acid Moiety: The carboxylic acid group is essential for activity, though ester prodrugs could be a viable strategy to improve the pharmacokinetic profile.
-
α-Substitution: The addition of an α-methyl group may increase potency.
References
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Biava, M., et al. (2011). Novel analgesic/anti-inflammatory agents: diarylpyrrole acetic esters endowed with nitric oxide releasing properties. Journal of Medicinal Chemistry, 54(22), 7759-7771. [Link]
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Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-202. [Link]
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Hassan, G. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 389. [Link]
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Non-steroidal anti-inflammatory drugs- A Systematic Review. (n.d.). Open Access Journals. [Link]
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Saeed, A., et al. (2012). Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. Molecules, 17(7), 8072-8085. [Link]
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Terashima, K., et al. (1983). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 26(6), 830-835. [Link]
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Welch, W. M., et al. (1981). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry, 24(4), 450-457. [Link]
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Zhang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1342. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Protocols for 2-(4-Methoxyphenyl)-2-phenylacetic acid
Introduction: The Significance of Diaryl-Acetic Acids in Modern Drug Discovery
2-(4-Methoxyphenyl)-2-phenylacetic acid belongs to the class of diaryl-acetic acids, a structural motif of significant interest in medicinal chemistry. These compounds often serve as key intermediates or foundational scaffolds in the synthesis of a wide array of pharmacologically active molecules. The ability to efficiently and selectively synthesize these molecules is therefore of paramount importance to researchers in drug development. This guide provides a comprehensive comparison of a novel, palladium-catalyzed approach for the synthesis of this compound against established, traditional methodologies. We will delve into the mechanistic underpinnings of each protocol, present detailed experimental procedures, and offer a comparative analysis of their synthetic efficiency based on yield, reaction conditions, cost-effectiveness, and environmental impact.
The New Frontier: A Palladium-Catalyzed α-Arylation Approach
Modern organic synthesis has been revolutionized by the advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These methods offer unprecedented efficiency and functional group tolerance. For the synthesis of this compound, we present a novel protocol based on the palladium-catalyzed α-arylation of 4-methoxyphenylacetic acid.
Mechanistic Rationale: The Catalytic Cycle of α-Arylation
The efficacy of this protocol hinges on a well-understood catalytic cycle. The reaction is initiated by the oxidative addition of an aryl halide (in this case, bromobenzene) to a low-valent palladium(0) species, forming a palladium(II) intermediate. Concurrently, a strong base deprotonates the α-carbon of 4-methoxyphenylacetic acid to form an enolate. This enolate then undergoes transmetalation with the palladium(II) complex. The cycle is completed by reductive elimination from the resulting palladium(II) intermediate, which forms the desired carbon-carbon bond of the product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.[1]
Caption: Catalytic cycle of the palladium-catalyzed α-arylation.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-Methoxyphenylacetic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene to the flask, followed by 4-methoxyphenylacetic acid (1.0 eq) and bromobenzene (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of LiHMDS (2.5 eq) in toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Traditional Synthetic Routes: A Comparative Overview
To benchmark the efficiency of the new palladium-catalyzed protocol, we will compare it against three well-established traditional methods for the synthesis of diaryl-acetic acids.
Method 1: Synthesis from a Mandelic Acid Precursor
This classical approach involves the reduction of a hydroxyl group at the α-position of a mandelic acid derivative.
Mechanistic Insight: The reaction typically proceeds via the conversion of the hydroxyl group into a good leaving group, followed by a reduction step. In the provided example, hydroiodic acid and red phosphorus are used, where the hydroxyl group is protonated, leaves as water, and the resulting carbocation is reduced.
Experimental Protocol:
-
To a round-bottom flask, add 4-methoxymandelic acid (1.0 eq), red phosphorus (0.5 eq), and hydroiodic acid (57%, 5.0 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium bisulfite in water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield this compound.
Method 2: Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, allowing for the formation of carbon-carbon bonds to an aromatic ring.
Mechanistic Insight: In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride, activates an alkylating agent to generate a carbocation or a carbocation-like species. This electrophile is then attacked by the electron-rich aromatic ring. For the synthesis of our target molecule, anisole can be reacted with a suitable electrophile like an α-halo phenylacetic acid derivative in the presence of a Lewis acid.[2][3][4][5]
Caption: Generalized workflow of a Friedel-Crafts alkylation reaction.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide.
-
Cool the suspension in an ice bath and slowly add a solution of 2-chloro-2-phenylacetic acid (1.0 eq) in carbon disulfide.
-
After the addition is complete, add anisole (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, then reflux for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with carbon disulfide.
-
Combine the organic layers, wash with water, dry over anhydrous calcium chloride, and remove the solvent by distillation.
-
Purify the residue by recrystallization.
Method 3: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal carboxylic acid amide with the same number of carbon atoms.
Mechanistic Insight: The reaction involves the initial formation of an enamine from the ketone and an amine (typically morpholine), followed by a complex series of rearrangements involving sulfur, ultimately leading to a thioamide. This thioamide is then hydrolyzed to the corresponding carboxylic acid.[6][7][8][9]
Experimental Protocol:
-
In a round-bottom flask, mix 4-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and dissolve it in a suitable organic solvent like chloroform.
-
Wash the organic solution with dilute hydrochloric acid to remove excess morpholine, then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioamide.
-
Hydrolyze the crude thioamide by refluxing with a 50% aqueous solution of sulfuric acid for 8-10 hours.
-
Cool the hydrolysis mixture and extract with diethyl ether.
-
Extract the ether solution with a sodium hydroxide solution.
-
Acidify the alkaline extract with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize to obtain this compound.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Palladium-Catalyzed α-Arylation | Synthesis from Mandelic Acid | Friedel-Crafts Alkylation | Willgerodt-Kindler Reaction |
| Yield | High (typically >80%) | Moderate to High (60-85%) | Moderate (50-70%) | Moderate (50-75%) |
| Reaction Time | 12-16 hours | 3-4 hours | 3-4 hours | 12-16 hours (including hydrolysis) |
| Temperature | Room Temperature | Reflux | Room Temperature to Reflux | Reflux |
| Reagent Toxicity | Palladium catalyst (low toxicity at catalytic amounts), phosphine ligands (can be air-sensitive) | Red phosphorus (flammable), HI (corrosive) | AlCl₃ (corrosive, moisture sensitive), CS₂ (toxic, flammable) | Sulfur, Morpholine (irritant), H₂S byproduct (toxic) |
| Substrate Scope | Broad | Limited by precursor availability | Prone to rearrangements and side reactions | Generally applicable to aryl ketones |
| Cost of Reagents | Higher initial cost for catalyst and ligand | Moderate | Low | Low |
Conclusion: A New Paradigm in Diaryl-Acetic Acid Synthesis
The palladium-catalyzed α-arylation protocol presents a significant advancement in the synthesis of this compound. While traditional methods remain viable, they often suffer from harsh reaction conditions, the use of stoichiometric and hazardous reagents, and moderate yields. The new protocol, although requiring a more expensive catalyst system, offers a milder, more efficient, and often higher-yielding alternative with a broader substrate scope. For researchers in drug development, where efficiency and the ability to rapidly generate analogs are crucial, the palladium-catalyzed approach represents a superior and more modern strategy. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available expertise. However, the data presented in this guide strongly suggests that for the synthesis of complex diaryl-acetic acids, modern catalytic methods offer a distinct advantage.
References
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Organic Syntheses. Phenylacetamide. [Link]
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Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
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IndiaMART. 4-methoxy Phenyl Acetic Acid / 2-(4-methoxyphenyl)acetic Acid / Homoanisic Acid. [Link]
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IndiaMART. Bromobenzene - Phenyl bromide Latest Price, Manufacturers & Suppliers. [Link]
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IndiaMART. Benzoyl Chloride - Benzenecarbonyl Chloride Latest Price, Manufacturers & Suppliers. [Link]
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The Hive. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]
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Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]
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ChemAnalyst. Anisole Prices, Trends, Chart, News, Index and Market Demand. [Link]
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National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
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IMARC Group. Benzoyl Chloride Prices, News, Chart and Forecast. [Link]
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YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]
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Carl ROTH. Bromobenzene, 1 l, CAS No. 108-86-1. [Link]
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eBay. Anisole, CAS 100-66-3. [Link]
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ResearchGate. (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)-2-phenylacetic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Methoxyphenyl)-2-phenylacetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Pre-Disposal Safety and Hazard Assessment
Before handling waste, a thorough understanding of the compound's hazard profile is essential. This compound, while not universally classified under a single set of hazard codes across all suppliers, presents several potential risks that must be managed.
1.1. Hazard Identification
Based on available Safety Data Sheets (SDS), the primary hazards associated with similar phenylacetic acid derivatives include:
-
Acute Oral Toxicity : The compound may be harmful if swallowed.[1][2]
-
Skin Irritation : May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation : Poses a significant risk of serious eye damage or irritation.[1][3][4]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1]
It is imperative to consult the specific SDS provided by the manufacturer of your reagent for the most accurate hazard information.
1.2. Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses.[1] A face shield is recommended if there is a splash risk. | To prevent contact with dust or solutions, which can cause serious eye damage.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can lead to irritation.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated.[3] Use a NIOSH-approved respirator with a particulate filter (e.g., N95) if ventilation is inadequate. | To prevent inhalation of airborne particles that may cause respiratory irritation.[1] |
Always handle this chemical waste within a certified chemical fume hood to minimize inhalation exposure.
Hazardous Waste Determination: A Procedural Approach
The cornerstone of compliant disposal is determining whether the chemical waste is classified as "hazardous" under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[5][6] Laboratory personnel should treat all chemical waste as hazardous until a formal determination proves otherwise.[7]
A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of the four "characteristics" of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]
-
Ignitability (D001) : this compound is a combustible solid but does not have a low flashpoint and is not considered ignitable under normal laboratory conditions.[8]
-
Corrosivity (D002) : As a carboxylic acid, an aqueous solution will be acidic. To be a characteristic corrosive waste, the pH must be ≤ 2 or ≥ 12.5.[8][10] The exact pH of a waste solution would need to be tested, but it should be handled as a potential corrosive.
-
Reactivity (D003) : The compound is stable under normal conditions and does not exhibit hazardous reactivity.[1][10]
-
Toxicity (D004-D043) : This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, and given its acute oral toxicity, it is prudent to manage the waste as potentially toxic.[10]
Operational Disposal Plan: Step-by-Step Protocol
This protocol outlines the procedure from the point of generation to the point of collection by your institution's Environmental Health & Safety (EHS) department.
3.1. Waste Segregation and Container Selection
-
Identify the Waste Stream : Designate a specific waste stream for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[4] Incompatible materials can lead to dangerous reactions.
-
Select a Compatible Container :
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds.
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[11]
-
The container must be clean and dry before the first addition of waste.
-
3.2. Accumulation and Labeling
-
Designate a Satellite Accumulation Area (SAA) : The waste container must be stored at or near the point of generation (e.g., in the fume hood where the work is performed).[9] This location is your designated SAA.
-
Proper Labeling : As soon as the first drop of waste enters the container, it must be labeled.[7] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[11]
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and total volume/mass.
-
All associated hazard warnings (e.g., "Corrosive," "Toxic").
-
The date accumulation started.
-
-
Keep Containers Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][11] This prevents the release of vapors and protects against spills.
3.3. Disposal of Contaminated Materials
-
Solid Waste (Gloves, Weigh Boats, etc.) : Any disposable labware grossly contaminated with the solid acid should be placed in a designated, sealed plastic bag or container, labeled as hazardous waste with the chemical name, and disposed of through EHS.
-
Sharps : Needles or other sharps contaminated with the compound must be placed in a puncture-resistant sharps container and managed as hazardous waste.
-
Empty Reagent Bottles : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11] The first two rinsates are considered hazardous waste and must be collected in your designated waste container. After the triple rinse, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[7]
3.4. Requesting Waste Pickup
Once your waste container is 90% full or you have finished the project, submit a chemical waste collection request to your institution's EHS department. Do not overfill containers.[12] Follow their specific procedures for scheduling a pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or produces significant dust.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE outlined in Section 1.2.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with an inert absorbent material like clay, vermiculite, or sand.[1] Avoid raising dust. Sweep the material into a designated hazardous waste container.
-
For Liquid Spills (Solutions) : Surround the spill with absorbent pads or dikes. Apply absorbent material, working from the outside in.
-
-
Clean the Area : After the bulk material is collected, decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials : All materials used for cleanup must be placed in a sealed, labeled hazardous waste container for disposal via EHS.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Safety Data Sheet: 4-methoxyphenylacetic acid. (2020). Chemos GmbH & Co.KG. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
HCS requirements for RCRA and non-RCRA waste. (2015). Occupational Safety and Health Administration. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]
-
How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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- 5. epa.gov [epa.gov]
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- 7. vumc.org [vumc.org]
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- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ethz.ch [ethz.ch]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenyl)-2-phenylacetic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds like 2-(4-Methoxyphenyl)-2-phenylacetic acid demands a meticulous approach, not just in experimental design, but in our personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety through a deep understanding of the "why" behind each protective measure, ensuring that our focus remains on innovation, shielded by an impenetrable layer of safety.
Hazard Identification: Understanding the Risks of this compound
The primary hazards associated with this class of compounds include:
-
Skin Irritation : Direct contact can cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage, a common hazard for acidic and fine-powdered chemicals.[1][2]
-
Respiratory Tract Irritation : Inhalation of dust particles may cause respiratory irritation.[1][2]
These hazards dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ingestion, dermal contact, eye contact, and inhalation—are effectively blocked.
The Core Directive: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended (N95 respirator) |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | Recommended if not in a fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | Dependent on reaction conditions |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
Causality of PPE Selection
-
Eye and Face Protection : Because this compound is a fine powder and a known eye irritant, protection against both airborne particles and accidental splashes is paramount.
-
Safety glasses provide baseline protection but are inadequate for handling powders or liquids that can splash.
-
Chemical splash goggles are mandatory when handling the solid or preparing solutions as they form a seal around the eyes, preventing entry of dust and droplets.[3]
-
A face shield , worn over goggles, is essential when there is a higher risk of splashes, such as when transferring larger volumes of solutions.[3]
-
-
Hand Protection : The risk of skin irritation necessitates robust hand protection.
-
Body Protection : To prevent contamination of personal clothing and incidental skin exposure, a laboratory coat is required. This should be kept fully buttoned.[4] For larger-scale operations, impervious or chemical-resistant clothing may be necessary.[5]
-
Respiratory Protection : The potential for respiratory irritation from inhaling the fine dust of the compound is a key concern, particularly during weighing or when the powder might become airborne.[2][6]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Segregation : All waste materials, including excess solid, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves), must be segregated into a clearly labeled, sealed hazardous waste container.[2]
-
Labeling : The waste container must be labeled with the full chemical name: "this compound" and any solvents used.
-
Consult Professionals : Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) office.[2] Do not dispose of this chemical down the drain or in regular trash.
-
PPE Disposal : Contaminated gloves and other disposable PPE should be placed in the solid hazardous waste container.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
All laboratory personnel should be aware of the location and operation of emergency equipment, such as safety showers and eyewash stations, before beginning work.[1]
Logical Framework for PPE Selection
The relationship between the hazards of this compound and the corresponding PPE is a direct cause-and-effect system. This diagram illustrates the logic underpinning our safety protocols.
Caption: The logical link between chemical hazards and the selection of appropriate PPE.
By internalizing this logic, researchers can move from a state of compliance to one of proactive safety, making informed decisions to protect themselves and their colleagues. This commitment to safety is the bedrock upon which reliable and groundbreaking scientific advancement is built.
References
-
2-Methoxyphenylacetic acid | C9H10O3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 21, 2026, from [Link]
-
What PPE Should You Wear When Handling Acid? (2026). LeelineWork. [Link]
-
Safety Data Sheet - 4-methoxyphenylacetic acid. (2020). Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet - Phenylacetic acid. (2023). Fisher Scientific. [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. leelinework.com [leelinework.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
